KRAS G12D inhibitor 3 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C36H30ClF6N5O3 |
|---|---|
Poids moléculaire |
730.1 g/mol |
Nom IUPAC |
[4-[6-chloro-4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C36H30ClF6N5O3/c1-2-23-27(39)7-4-18-10-22(51-33(49)36(41,42)43)11-24(28(18)23)29-26(37)12-25-31(30(29)40)45-34(46-32(25)47-15-20-5-6-21(16-47)44-20)50-17-35-8-3-9-48(35)14-19(38)13-35/h1,4,7,10-12,19-21,44H,3,5-6,8-9,13-17H2/t19-,20?,21?,35+/m1/s1 |
Clé InChI |
TWEQBEFABPHLAR-RCKNTVAISA-N |
Origine du produit |
United States |
Foundational & Exploratory
mechanism of action of KRAS G12D inhibitor 3 TFA
An In-depth Technical Guide on the Core Mechanism of Action of KRAS G12D Inhibitor 3 TFA
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in crucial signal transduction pathways controlling cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1][2] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to the persistent activation of downstream pro-growth pathways, most notably the RAF-MEK-ERK (MAPK) signaling cascade.[1][3][4]
This compound is a small molecule inhibitor designed to specifically target this oncogenic driver.[5][6] This technical guide delineates the mechanism of action of this inhibitor, presenting key preclinical data, experimental protocols, and visualizations of the underlying biological pathways and workflows. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies.
Biochemical Mechanism of Action
This compound functions as a non-covalent inhibitor that selectively binds to the KRAS G12D protein. Unlike covalent inhibitors that target KRAS G12C, this class of inhibitors typically binds to a pocket between switch I and switch II, stabilizing the inactive, GDP-bound state of KRAS.[7] This action prevents the interaction with guanine (B1146940) nucleotide exchange factors (GEFs), such as SOS1, thereby inhibiting the exchange of GDP for GTP and blocking the activation of the protein.[3]
Binding Affinity and Potency
The efficacy of this compound at a biochemical level is quantified by its binding affinity to the target protein and its ability to inhibit downstream interactions. While specific data for "3 TFA" is proprietary, Table 1 provides representative values for potent, non-covalent KRAS G12D inhibitors.
Table 1: Biochemical Profile of a Representative KRAS G12D Inhibitor
| Parameter | Value | Assay Method | Description |
|---|---|---|---|
| Binding Affinity (KD) | |||
| vs. KRAS G12D-GDP | ~0.2 pM | Surface Plasmon Resonance (SPR) | Measures the equilibrium dissociation constant, indicating very high-affinity binding to the inactive target protein.[8] |
| vs. KRAS WT-GDP | >700-fold lower affinity | Surface Plasmon Resonance (SPR) | Demonstrates high selectivity for the mutant protein over the wild-type.[8] |
| Biochemical Inhibition (IC50) | |||
| vs. SOS1-mediated Nucleotide Exchange | <2 nM | HTRF-based Nucleotide Exchange Assay | Measures the concentration required to inhibit 50% of the GEF-mediated activation of KRAS G12D.[8][9] |
| vs. RAF1-RBD Interaction | ~5 nM | Protein-Protein Interaction Assay | Measures the concentration required to inhibit 50% of the binding between active KRAS G12D and its downstream effector, RAF1.[10] |
KRAS Activation Cycle and Point of Inhibition
The diagram below illustrates the normal KRAS activation cycle and the mechanism by which this compound disrupts this process. The inhibitor traps KRAS G12D in its inactive state, preventing downstream signaling.
Caption: Inhibition of the KRAS G12D activation cycle.
Cellular Mechanism of Action
Within cancer cells harboring the G12D mutation, the inhibitor suppresses the aberrant signaling cascade, leading to a reduction in cell proliferation and survival.
Inhibition of Downstream Signaling
Treatment of KRAS G12D-mutant cancer cell lines with a specific inhibitor leads to a dose-dependent reduction in the phosphorylation of downstream kinases, such as ERK (pERK). This serves as a key pharmacodynamic biomarker of target engagement and pathway inhibition.[11]
Caption: Inhibition of the MAPK signaling pathway.
Anti-proliferative Activity
The cytotoxic or cytostatic effect of the inhibitor is evaluated across a panel of cancer cell lines. High potency is observed in lines with the KRAS G12D mutation, while minimal effect is seen in KRAS wild-type or other mutant lines, confirming selectivity.[8]
Table 2: Representative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |
|---|---|---|---|
| MIA PaCa-2 | Pancreatic | G12D | ~5 |
| AsPC-1 | Pancreatic | G12D | ~8 |
| GP2D | Colorectal | G12D | ~6 |
| A549 | Lung | G12S | >1,000 |
| HCT116 | Colorectal | G13D | >1,000 |
| Calu-1 | Lung | G12C | >1,000 |
In Vivo Efficacy
The anti-tumor activity of this compound is validated in preclinical animal models, typically using cell line-derived (CDX) or patient-derived (PDX) xenografts.
Tumor Growth Inhibition in Xenograft Models
In mice bearing KRAS G12D-mutant tumors, oral administration of a selective inhibitor leads to significant, dose-dependent tumor regression.[7][8][10]
Table 3: Representative In Vivo Efficacy in a Pancreatic Cancer (MIA PaCa-2) Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | - | Once Daily (QD) | 0 |
| Inhibitor | 50 | Once Daily (QD) | 75 |
| Inhibitor | 100 | Once Daily (QD) | >100 (Regression) |
Key Experimental Protocols
The data presented in this guide are generated using a suite of standardized biochemical and cell-based assays.[12][13]
Protocol: SOS1-Mediated Nucleotide Exchange Assay (HTRF)
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to monitor the binding of GTP to KRAS.
-
Methodology:
-
Recombinant GST-tagged KRAS G12D protein is incubated with the inhibitor compound at various concentrations.
-
The catalytic domain of the GEF, SOS1, is added to the mixture.
-
The exchange reaction is initiated by the addition of a fluorescently labeled GTP analog (e.g., GTP-DY-647P1).
-
An anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate) is added.
-
Upon GTP binding to KRAS, the donor and acceptor fluorophores are brought into proximity, generating a FRET signal.
-
The signal is measured on a compatible plate reader, and IC50 values are calculated from the dose-response curve.
-
Caption: Workflow for an HTRF-based nucleotide exchange assay.
Protocol: Cellular pERK AlphaLISA Assay
This assay quantifies the inhibition of MAPK pathway signaling within cells.
-
Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to detect the levels of phosphorylated ERK (pERK).
-
Methodology:
-
KRAS G12D mutant cells (e.g., MIA PaCa-2) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 2 hours).
-
Cells are lysed to release cellular proteins.
-
The cell lysate is transferred to an assay plate containing AlphaLISA acceptor beads conjugated to an anti-pERK antibody and donor beads conjugated to an anti-total ERK antibody.
-
In the presence of pERK, the beads are brought into close proximity. Upon laser excitation (680 nm), the donor bead releases singlet oxygen, which triggers a chemiluminescent reaction in the acceptor bead, emitting light at ~615 nm.
-
The signal is measured, and IC50 values are determined by plotting the signal against the inhibitor concentration.
-
Protocol: In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of the inhibitor in a living organism.
-
Model: Immunodeficient mice (e.g., nude or NSG) are used.
-
Methodology:
-
Human cancer cells (e.g., 1-5 million MIA PaCa-2 cells) are implanted subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor, formulated in an appropriate vehicle, is administered orally once or twice daily.
-
Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is concluded when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated to determine efficacy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Discovery and Development of KRAS G12D Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and development of inhibitors targeting the KRAS G12D mutation, a critical oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] While this document references "KRAS G12D inhibitor 3 TFA," a compound noted in patent literature with an IC50 of <500 nM, publicly available discovery and development data for this specific molecule is scarce.[4][5] Therefore, this guide will use the extensively documented clinical candidate, MRTX1133 , as a primary case study to illustrate the core principles, experimental methodologies, and data interpretation central to the development of potent and selective KRAS G12D inhibitors.
Introduction: The Challenge of Targeting KRAS G12D
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, survival, and differentiation.[2][6] Mutations in KRAS are among the most common in human cancers. The G12D mutation, where glycine (B1666218) at codon 12 is replaced by aspartic acid, locks KRAS in a constitutively active, GTP-bound state, leading to persistent activation of downstream pro-growth pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[7][8]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets on its surface.[6][9] The breakthrough development of covalent inhibitors for the KRAS G12C mutant provided a blueprint for targeting other mutations. However, the G12D mutation lacks a cysteine residue for covalent targeting, necessitating the development of high-affinity, noncovalent inhibitors—a significant scientific challenge.[1][9][10]
Discovery of a Potent, Noncovalent Inhibitor: The Case of MRTX1133
The discovery of MRTX1133 by Mirati Therapeutics marked a pivotal moment in targeting KRAS G12D.[9][10] The effort began with extensive structure-based drug design, building upon insights from earlier KRAS G12C inhibitor programs.
Logical Workflow: From Concept to Lead Candidate
The discovery process followed a logical progression from initial screening to the identification of a clinical candidate. This involved iterative cycles of design, synthesis, and testing to optimize potency, selectivity, and drug-like properties.
MRTX1133 was identified as a potent, selective, and noncovalent inhibitor that binds to the switch II pocket of KRAS G12D in both its inactive (GDP-bound) and active (GTP-bound) states.[10][11] This dual-state binding is a key feature, allowing for sustained target inhibition. The molecule achieves its high affinity and selectivity through specific interactions, including an H-bond with His95, a residue unique to KRAS, which contributes to its lack of activity against HRAS and NRAS paralogs.[12]
Mechanism of Action and Signaling Pathway
KRAS G12D inhibitors like MRTX1133 function by binding directly to the mutant protein, locking it in an inactive conformation and preventing its interaction with downstream effector proteins such as RAF. This action blocks the constitutive signaling cascade that drives tumor growth.
KRAS Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for a G12D inhibitor.
Preclinical Characterization: A Multi-Assay Approach
A comprehensive suite of biochemical, cell-based, and in vivo assays is required to characterize a KRAS G12D inhibitor.
Experimental Workflow for Preclinical Evaluation
The general workflow ensures a thorough evaluation of the compound's properties, from initial binding to in vivo anti-tumor activity.
These assays quantify the direct interaction between the inhibitor and the target protein.
| Assay Type | Principle | Typical Endpoint(s) | Example Data (MRTX1133) |
| Nucleotide Exchange Assay | Measures the inhibitor's effect on the SOS1-mediated exchange of fluorescently labeled GDP for GTP. | IC50 | 0.14 nM (for G12D)[13] |
| Surface Plasmon Resonance (SPR) | Immobilized KRAS protein is exposed to the inhibitor to measure binding kinetics in real-time. | KD (dissociation constant), kon, koff | ~0.2 pM (estimated KD)[10] |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding to confirm target engagement. | ΔTm (change in melting temp) | N/A |
Experimental Protocol: Nucleotide Exchange Assay (HTRF-based) [14]
-
Reagents: Recombinant KRAS G12D protein, SOS1 (catalytic domain), fluorescently labeled GTP (e.g., DY-647P1), GDP, assay buffer.
-
Procedure: a. Dispense serial dilutions of the test inhibitor into a 384-well assay plate. b. Add a pre-mixed solution of KRAS G12D protein and GDP to each well and incubate to ensure the protein is in the GDP-bound state. c. Initiate the exchange reaction by adding a mixture of SOS1 and fluorescently labeled GTP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Read the plate on a Homogeneous Time-Resolved Fluorescence (HTRF) reader.
-
Analysis: The HTRF signal is proportional to the amount of fluorescent GTP bound to KRAS. Data is normalized to controls, and IC50 curves are generated using non-linear regression.
These assays determine the inhibitor's activity in a biological context.
| Assay Type | Principle | Cell Lines | Endpoint(s) | Example Data (MRTX1133) |
| Cell Viability | Measures the reduction in cell proliferation/viability upon inhibitor treatment. | AsPC-1, MIA PaCa-2 (Pancreatic, G12D) | IC50 | Single-digit nM range[10] |
| pERK Inhibition (Western/ICW) | Quantifies the reduction of phosphorylated ERK, a key downstream node, as a measure of pathway inhibition. | AsPC-1, GP2d (Colorectal, G12D) | IC50 | N/A |
| Target Engagement (NanoBRET) | Measures the displacement of a fluorescent tracer from KRAS G12D by the inhibitor in live cells to confirm binding. | Engineered cells expressing KRAS-NanoLuc fusion | IC50 | N/A |
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®) [15]
-
Cell Seeding: Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium. Add the diluted inhibitor to the cells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Animal models are crucial for evaluating anti-tumor activity and the pharmacokinetic profile of an inhibitor.
| Model Type | Description | Endpoint(s) | Example Findings (MRTX1133) |
| Xenograft (CDX/PDX) | Human cancer cells (Cell-line Derived) or patient tumors (Patient-Derived) are implanted into immunodeficient mice. | Tumor Growth Inhibition (TGI), Regression | Marked tumor regression in KRAS G12D pancreatic, lung, and colorectal cancer models.[10][11] |
| GEMM | Genetically Engineered Mouse Models that develop spontaneous tumors driven by endogenous Kras G12D (e.g., KPC model).[8] | Tumor regression, survival | Significant tumor shrinkage in the highly resistant KPC pancreatic cancer model.[16] |
Pharmacokinetic Profile of MRTX1133 and Prodrug Strategy
Early studies with MRTX1133 revealed a significant challenge: low oral bioavailability, likely due to poor gastrointestinal absorption.[12][17] This is a critical hurdle for developing a patient-friendly oral therapy.
| Parameter | MRTX1133 (Oral) | Prodrug 9 (Oral) |
| Dose (mpk) | 10 | 10 (molar equivalent) |
| Bioavailability (F%) | ~1.3% | ~7.9% |
| AUC (ng·h/mL) | 96 | 1501 |
Data sourced from mouse studies.[17]
To overcome this, a prodrug strategy was employed. By synthesizing various prodrugs of MRTX1133, researchers identified compound 9, which showed a 6.2-fold increase in bioavailability of the parent drug in mice, demonstrating a viable path to an oral formulation.[17]
Experimental Protocol: Mouse Xenograft Efficacy Study [7]
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12D mutant human cancer cells (e.g., 1-5 million AsPC-1 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth using caliper measurements. Once tumors reach a specified average volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the inhibitor (formulated in an appropriate vehicle) and vehicle control to their respective groups via the intended clinical route (e.g., oral gavage) at a defined dose and schedule (e.g., once daily).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined duration.
-
Analysis: Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between the treated and control groups.
Clinical Development of MRTX1133
Based on its robust preclinical data, Mirati Therapeutics advanced MRTX1133 into a Phase 1/2 clinical trial (NCT05737706) in early 2023.[11][18] The trial was designed to evaluate the safety and efficacy of the oral formulation in patients with advanced solid tumors harboring the KRAS G12D mutation. However, in March 2025, the trial was terminated due to "formulation challenges," with reports of "highly variable and suboptimal" pharmacokinetics in patients.[12] This outcome underscores the critical importance of drug formulation and achieving consistent exposure in humans, even for highly potent compounds.
Conclusion and Future Directions
The journey of MRTX1133, from its rational design to its challenges in the clinic, provides an invaluable guide for the field. It has unequivocally demonstrated that noncovalent, selective inhibition of KRAS G12D is achievable and can lead to profound anti-tumor activity in preclinical models.[10][16] While MRTX1133 itself did not proceed, the knowledge gained has paved the way for next-generation inhibitors like AZD0022 and HRS-4642, which are now in clinical development.[12][19]
Future efforts will likely focus on:
-
Improving Drug Properties: Optimizing oral bioavailability and pharmacokinetic profiles to ensure consistent and effective drug exposure.
-
Combination Therapies: Exploring combinations with other agents, such as immunotherapy (checkpoint inhibitors) or inhibitors of parallel signaling pathways, to overcome resistance.[19][20]
-
Novel Modalities: Investigating alternative approaches like targeted protein degraders (e.g., ASP3082) to eliminate the mutant KRAS protein entirely.[21][22]
The path to a clinically approved KRAS G12D inhibitor is challenging, but the foundational work laid by the discovery and development of compounds like MRTX1133 has transformed a once-intractable target into a highly promising area of oncology research.
References
- 1. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 6. jetir.org [jetir.org]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mirati Announces IND Clearance by U.S. FDA Enabling Phase 1 Initiation for First-in-Class Oral KRASG12D Selective Inhibitor, MRTX1133 [prnewswire.com]
- 12. drughunter.com [drughunter.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mirati to begin clinical trials of treatment for KRASG12D colorectal cancer | Colorectal Cancer Alliance [colorectalcancer.org]
- 19. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. Discovery of KRAS(G12D) selective degrader ASP3082 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biochemical and Cellular Effects of the KRAS G12D Inhibitor MRTX1133
For Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The inhibitor initially specified as "KRAS G12D inhibitor 3 TFA" could not be definitively identified in publicly available scientific literature. Therefore, this guide focuses on MRTX1133, a well-characterized, potent, and selective non-covalent inhibitor of KRAS G12D, which serves as a representative agent for this class of targeted therapies.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, particularly with the G12D mutation, has long been considered an "undruggable" target in oncology. The G12D mutation is a major driver in a significant number of cancers, most notably pancreatic, colorectal, and lung adenocarcinomas. MRTX1133 has emerged as a pioneering, non-covalent, small-molecule inhibitor that selectively targets the KRAS G12D mutant protein. This document provides a comprehensive technical overview of the biochemical and cellular effects of MRTX1133, including its mechanism of action, quantitative performance data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Biochemical Effects and Mechanism of Action
MRTX1133 is a potent and selective inhibitor that binds to the KRAS G12D protein in a non-covalent manner. It has been shown to interact with high affinity to both the inactive, GDP-bound and the active, GTP-bound forms of KRAS G12D.[1] The binding of MRTX1133 occurs in the switch-II pocket of the KRAS protein.[2] This interaction induces a conformational change in the switch I and switch II loops, which are critical for the binding of downstream effector proteins.[1] By preventing these protein-protein interactions, MRTX1133 effectively blocks the activation of downstream signaling pathways.[3]
Binding Affinity and Selectivity
MRTX1133 demonstrates exceptional affinity for KRAS G12D, with a dissociation constant (KD) in the picomolar range.[2] Its selectivity for KRAS G12D over wild-type KRAS (KRASWT) is approximately 700-fold.[4][5] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the inhibitor.
Inhibition of Nucleotide Exchange
The inhibitor has been shown to prevent the Son of Sevenless 1 (SOS1)-catalyzed nucleotide exchange, a key step in the activation of KRAS.[2] By locking KRAS G12D in an inactive or non-productive conformation, MRTX1133 effectively suppresses its oncogenic signaling.
Data Presentation
The following tables summarize the quantitative data on the biochemical and cellular effects of MRTX1133.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (KD) to GDP-KRAS G12D | ~0.2 pM | Biochemical Assay | [2][5] |
| Biochemical IC50 vs. GDP-KRAS G12D | <2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [4][6] |
| Selectivity (vs. KRASWT) | ~700-fold | Biochemical Binding Assay | [4][5] |
| Cell Line | Cancer Type | 2D Cell Viability IC50 | Reference |
| AsPC-1 | Pancreatic | 7-10 nM | [7] |
| SW1990 | Pancreatic | 7-10 nM | [7] |
| AGS | Gastric | 6 nM | [2][3] |
| HPAC | Pancreatic | ~5 nM (median) | [5] |
| Panc 04.03 | Pancreatic | Single-digit nM | [3] |
| Panc 02.03 | Pancreatic | Single-digit nM | [2] |
| Model Type | Cancer Type | Treatment | Outcome | Reference |
| Panc 04.03 Xenograft | Pancreatic | Not specified | Tumor regression | [3] |
| Patient-Derived Xenografts (PDX) | Pancreatic | Not specified | Marked tumor regression in 8 of 11 models | [5] |
| KPC Mouse Model | Pancreatic | Not specified | Tumor shrinkage | [8] |
| Syngeneic Mouse Models | Pancreatic | Not specified | Tumor regression (dependent on immune system) | [9] |
Cellular Effects
MRTX1133 demonstrates potent and selective inhibition of proliferation in cancer cell lines harboring the KRAS G12D mutation. This anti-proliferative effect is a direct consequence of the inhibition of downstream signaling pathways.
Inhibition of Downstream Signaling
Treatment with MRTX1133 leads to a dose-dependent reduction in the phosphorylation of key downstream effectors in the MAPK and PI3K/AKT/mTOR pathways. This includes a significant decrease in the levels of phosphorylated ERK1/2 (pERK1/2) and phosphorylated S6 (pS6).[4][6] The median IC50 for the inhibition of pERK1/2 in KRAS G12D-mutant cell lines is approximately 5 nM.[5]
Effects on the Tumor Microenvironment
Beyond its direct effects on tumor cells, MRTX1133 has been shown to remodel the tumor microenvironment (TME). In immunocompetent mouse models, treatment with MRTX1133 leads to an influx of cancer-fighting immune cells, such as CD8+ T cells, into the tumor.[10] This suggests that the full therapeutic potential of MRTX1133 may be realized in combination with immunotherapies like immune checkpoint inhibitors.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical and cellular effects of KRAS G12D inhibitors like MRTX1133.
Protocol 1: Biochemical Binding Affinity Assay (HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against the GDP-bound form of KRAS G12D.
Materials:
-
Recombinant human KRAS G12D protein
-
Biotinylated GDP
-
Europium-labeled anti-tag antibody (specific to the recombinant protein's tag)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test inhibitor (serial dilutions)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the recombinant KRAS G12D protein.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of biotinylated GDP, Europium-labeled antibody, and Streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value using a non-linear regression model.
Protocol 2: Cell Viability Assay (2D Monolayer)
Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom, white-walled plates
-
Test inhibitor (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[12]
-
Prepare serial dilutions of the inhibitor in the complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.[12]
-
Remove the existing medium and add the medium containing the inhibitor dilutions or vehicle control.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescent signal of the treated wells to the vehicle control wells and plot the data to calculate the IC50 value.
Protocol 3: Western Blotting for Pathway Analysis
Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways following inhibitor treatment.
Materials:
-
KRAS G12D mutant cell lines
-
6-well plates
-
Test inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-pS6, anti-S6)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of the inhibitor (e.g., 100 nM) or vehicle control for a specified time (e.g., 6 or 24 hours).[12]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations, prepare samples with Laemmli buffer, and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Protocol 4: In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
KRAS G12D mutant cancer cells (e.g., Panc 04.03)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 107 cells in 200 µL) into the flank of each mouse.[13]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width2)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Visualizations
Signaling Pathways
Caption: Simplified KRAS G12D signaling pathway and the mechanism of MRTX1133 inhibition.
Experimental Workflow
Caption: General experimental workflow for the evaluation of a KRAS G12D inhibitor.
Mechanism of Action
Caption: Logical relationship of MRTX1133's mechanism of action at the protein level.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. New KRAS Drug MRTX1133 Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 11. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
Unveiling KRAS G12D Biology: A Technical Guide to the Chemical Probe KRAS G12D Inhibitor 3 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KRAS G12D inhibitor 3 TFA, a molecule identified as a chemical probe for investigating the biology of the KRAS G12D oncoprotein. While detailed public data on this compound is emerging, this guide leverages available information and draws parallels with well-characterized non-covalent KRAS G12D inhibitors, such as MRTX1133, to provide a comprehensive resource for researchers.
Introduction to KRAS G12D as a Therapeutic Target
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[2][3] This mutation, a glycine-to-aspartic acid substitution at codon 12, locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1] The development of selective inhibitors for KRAS G12D has been a significant challenge in oncology.
This compound: A Chemical Probe
This compound has been identified as a selective inhibitor of the KRAS G12D mutant.[4] It is also referred to as compound 146 in patent literature (WO2022002102A1).[4][5] A key feature of this molecule is the presence of an alkyne group, making it a valuable tool for chemical biology through "click chemistry."[4][6] This allows for the attachment of fluorescent dyes, affinity tags, or other functional groups, enabling a wide range of experiments to probe KRAS G12D biology.[7][8]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C36H32ClF6N5O4 | [9][10] |
| Molecular Weight | 748.11 | [9][10] |
| CAS Number | 2757095-12-6 | [9][10] |
| Appearance | Light yellow to yellow solid | [9] |
Quantitative Data and Biological Activity
While specific quantitative data for this compound is limited to a reported IC50 of <500 nM, we can look at the data for a well-characterized non-covalent KRAS G12D inhibitor, MRTX1133, to understand the expected performance of such a probe.[4][6]
Table 1: Comparative Biochemical and Cellular Activity of Non-Covalent KRAS G12D Inhibitors
| Parameter | MRTX1133 | This compound | Reference |
| Target | KRAS G12D | KRAS G12D | [11][12] |
| Binding Affinity (Kd) | ~0.2 pM (SPR) | Not Available | [12] |
| Biochemical IC50 (AlphaLISA) | 5 nM | <500 nM | [4][12] |
| Cellular pERK Inhibition IC50 | ~1-10 nM in various cell lines | Not Available | [12] |
| Cell Viability IC50 | Potent inhibition in KRAS G12D mutant cell lines | Antitumor effects reported | [4][11] |
Signaling Pathways and Mechanism of Action
KRAS G12D drives tumor growth by activating multiple downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Non-covalent inhibitors like this compound are designed to bind to a pocket on the KRAS G12D protein, disrupting its interaction with downstream effectors and thereby inhibiting these signaling pathways.
Caption: KRAS G12D signaling pathway and point of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the effective use of chemical probes. The following are representative protocols for characterizing a non-covalent KRAS G12D inhibitor.
Biochemical Assay: KRAS-RAF Interaction Assay (AlphaLISA)
This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12D and its effector protein, RAF.
-
Reagents: Recombinant KRAS G12D protein, RAF-RBD (RAS binding domain) protein, AlphaLISA acceptor and donor beads, assay buffer.
-
Procedure:
-
Add KRAS G12D and RAF-RBD to a 384-well plate.
-
Add serial dilutions of the KRAS G12D inhibitor.
-
Incubate to allow for binding.
-
Add acceptor and donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Cell-Based Assay: pERK Inhibition Assay (Western Blot)
This assay determines the inhibitor's ability to block KRAS G12D-mediated signaling in cells by measuring the phosphorylation of ERK.
-
Cell Culture: Culture KRAS G12D mutant cancer cells (e.g., PANC-1, AsPC-1) to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with a range of inhibitor concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
-
Data Analysis: Quantify band intensities and calculate the ratio of pERK to total ERK. Determine the IC50 for pERK inhibition.
Cell-Based Assay: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed KRAS G12D mutant and wild-type cells in 96-well plates.
-
Inhibitor Treatment: After 24 hours, treat the cells with serial dilutions of the inhibitor.
-
Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add CellTiter-Glo® reagent and measure luminescence.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value for cell viability.
In Vivo Efficacy Study: Xenograft Mouse Model
This study evaluates the antitumor activity of the inhibitor in a living organism.
-
Animal Model: Implant KRAS G12D mutant human cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Compare tumor growth between the treated and control groups to determine efficacy.
References
- 1. Collection - Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. jetir.org [jetir.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. excenen.com [excenen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. rjptonline.org [rjptonline.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound|2757095-12-6|COA [dcchemicals.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Probe MRTX1133 | Chemical Probes Portal [chemicalprobes.org]
Structural Basis for KRAS G12D Inhibitor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation is a key driver in a significant fraction of human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1] For decades, KRAS was considered "undruggable" due to the lack of well-defined binding pockets on its surface.[1] However, recent breakthroughs have led to the development of selective inhibitors targeting KRAS mutants. This technical guide elucidates the structural underpinnings of selectivity for KRAS G12D inhibitors, with a focus on the principles guiding their design and evaluation. While specific structural data for "KRAS G12D inhibitor 3 TFA" is limited to patent literature, this guide will leverage data from well-characterized inhibitors to provide a comprehensive understanding of the field.
The KRAS G12D Mutation and its Significance
KRAS is a small GTPase that functions as a molecular switch in cell signaling pathways, regulating processes like cell growth, proliferation, and survival.[2] It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation, a glycine (B1666218) to aspartic acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenic signaling.[3]
Structural Basis for Selectivity
The selectivity of KRAS G12D inhibitors arises from their ability to exploit the unique chemical environment created by the aspartic acid residue at position 12. Unlike the small, nonpolar glycine in the wild-type protein, the negatively charged carboxylate of aspartate introduces a key interaction point for small molecules.
Successful KRAS G12D inhibitors, such as MRTX1133, are non-covalent and bind to a region known as the Switch II pocket (S-II pocket).[4][5] The key to their selectivity is often a positively charged moiety, such as a piperazine (B1678402) group, which forms a salt bridge with the negatively charged Asp12.[6] This specific ionic interaction is absent in wild-type KRAS and other mutants with non-acidic residues at this position, thus forming the primary basis for selectivity.
High-resolution co-crystal structures of inhibitors like MRTX1133 and ERAS-5024 with KRAS G12D have revealed the precise molecular interactions.[5][7][8] These structures show that in addition to the salt bridge with Asp12, the inhibitors form a network of hydrogen bonds and hydrophobic interactions with residues in the S-II pocket, including Arg68, Met72, and Tyr96, further enhancing binding affinity and selectivity.[8]
Quantitative Analysis of Inhibitor Binding
The potency and selectivity of KRAS G12D inhibitors are quantified through various biochemical and cellular assays. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Inhibitor | Target | Assay Type | IC50 / Kd | Selectivity vs. WT | Reference |
| This compound | KRAS G12D | Not Specified | <500 nM | Not Specified | [9][10] |
| MRTX1133 | KRAS G12D | Biochemical (TR-FRET) | 0.14 nM | >5000-fold | [11] |
| MRTX1133 | KRAS G12D | Biochemical (SPR) | 400 pM | >6000-fold | [11] |
| BI-2852 | KRAS G12D | Biochemical | 450 nM | - | [1] |
| ERAS-5024 | KRAS G12D | pERK IC50 (AsPC-1 cells) | 2.1 nM | >286-fold | [7][12] |
Experimental Protocols
A suite of biochemical and cell-based assays is essential for the characterization of KRAS G12D inhibitors.[13]
Biochemical Assays
4.1.1 Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay measures the inhibition of the interaction between KRAS G12D and its effector proteins, such as RAF1.
-
Principle: A donor fluorophore-labeled antibody recognizes a tag on KRAS, and an acceptor fluorophore-labeled effector protein binds to active KRAS. When in proximity, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant, purified KRAS G12D protein is incubated with the inhibitor at various concentrations.
-
A fluorescently labeled GDP analog is used to ensure the protein is in the GDP-bound state.
-
Guanine nucleotide exchange is initiated by the addition of a nucleotide exchange factor (e.g., SOS1) and GTP.
-
The reaction is monitored by the change in fluorescence.[11]
-
4.1.2 Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation.
-
Principle: KRAS G12D protein is immobilized on a sensor chip. The inhibitor is flowed over the surface, and the change in the refractive index upon binding is measured in real-time.
-
Protocol Outline:
-
Purified KRAS G12D is immobilized on a sensor chip.
-
A dilution series of the inhibitor is injected over the chip surface.
-
Association (kon) and dissociation (koff) rates are measured.
-
The dissociation constant (Kd) is calculated from the ratio of koff/kon.[11]
-
Cell-Based Assays
4.2.1 pERK Inhibition Assay
This assay measures the inhibition of downstream KRAS signaling in cancer cell lines harboring the G12D mutation.
-
Principle: Active KRAS signals through the MAPK pathway, leading to the phosphorylation of ERK (pERK). A selective inhibitor will reduce the levels of pERK.
-
Protocol Outline:
-
KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc-1) are seeded in multi-well plates.
-
Cells are treated with a serial dilution of the inhibitor for a defined period.
-
Cells are lysed, and protein concentrations are determined.
-
pERK and total ERK levels are quantified using methods like Western Blotting or ELISA.
-
The IC50 is calculated based on the reduction of the pERK/total ERK ratio.[7]
-
4.2.2 NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein within living cells.
-
Principle: KRAS G12D is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to KRAS is added. In the absence of an inhibitor, the tracer binds to KRAS, bringing it in close proximity to NanoLuc® and resulting in Bioluminescence Resonance Energy Transfer (BRET). An inhibitor will compete with the tracer, leading to a loss of BRET signal.
-
Protocol Outline:
-
Cells are transiently transfected with a plasmid encoding the KRAS G12D-NanoLuc® fusion protein.
-
Cells are incubated with the fluorescent tracer.
-
A serial dilution of the inhibitor is added.
-
The BRET signal is measured using a specialized plate reader.
-
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway
Caption: The KRAS signaling pathway, illustrating the transition between inactive and active states and downstream effector pathways.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of a novel KRAS G12D inhibitor.
Conclusion
The development of selective KRAS G12D inhibitors represents a significant advancement in targeted cancer therapy. The structural basis for their selectivity lies in the specific interactions with the mutant aspartate residue in the Switch II pocket. While detailed structural information for "this compound" is not publicly available beyond patent literature, the principles derived from well-studied inhibitors provide a strong framework for understanding its likely mechanism of action. A comprehensive suite of biochemical and cellular assays is crucial for the rigorous characterization of these inhibitors, ultimately paving the way for their clinical development.
References
- 1. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | whatman (沃特曼) [fluoroprobe.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkyne Group in KRAS G12D Inhibitor 3 TFA: A Technical Guide to its Role and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a critical node in cellular signaling pathways, has long been a challenging target for therapeutic intervention, particularly the highly prevalent G12D mutant. The development of specific inhibitors against this oncogenic variant is a major focus of cancer research. This technical guide provides an in-depth analysis of "KRAS G12D inhibitor 3 TFA," with a specific focus on the role of its alkyne functional group. This document will explore the dual functionality of the alkyne moiety: as a versatile handle for chemical biology applications and as an integral structural component in high-affinity non-covalent inhibitors, exemplified by the well-characterized compound MRTX1133.
The Dual Role of the Alkyne Group
The terminal alkyne group is a powerful tool in medicinal chemistry and chemical biology due to its ability to participate in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne-containing molecule and an azide-modified partner.
Role in this compound: A Click Chemistry Reagent
This compound is a molecule designed as a chemical probe. Its primary utility lies in its alkyne group, which serves as a functional handle for conjugation to other molecules, such as fluorescent dyes, biotin (B1667282) tags, or affinity matrices.[1] This enables a variety of experimental applications aimed at studying the inhibitor's interaction with KRAS G12D and its cellular consequences. While it exhibits inhibitory activity with an IC50 of less than 500 nM, its main purpose is for research applications requiring post-binding modification.[2][3]
Applications enabled by the alkyne group:
-
Target Engagement Studies: By attaching a fluorescent dye to the inhibitor via CuAAC, researchers can visualize its binding to KRAS G12D within cells.
-
Target Identification and Validation: Conjugating the inhibitor to a solid support allows for affinity pull-down experiments to identify its binding partners in cell lysates.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Radiolabeling the inhibitor through its alkyne group can facilitate its detection and quantification in biological samples.
Role in High-Affinity Non-Covalent Inhibition: The Case of MRTX1133
In contrast to its role as a chemical handle, the alkyne group in other inhibitors, such as MRTX1133, is an integral part of the molecule's core structure that directly contributes to its high-affinity, non-covalent binding to KRAS G12D. MRTX1133 is a potent and selective inhibitor that optimally fills the switch II pocket of the protein.[4] Molecular modeling and structural studies have shown that the alkyne and other substituents of MRTX1133 make favorable interactions with the protein, contributing to its remarkable picomolar binding affinity.[4][5]
Quantitative Data on Alkyne-Containing KRAS G12D Inhibitors
The following tables summarize the available quantitative data for this compound and the well-characterized inhibitor MRTX1133, highlighting the different levels of characterization.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | KRAS G12D | <500 nM | [2][6] |
Table 1: Biochemical Activity of this compound
| Inhibitor | Target | Assay Type | Kd | IC50 (pERK) | IC50 (Cell Viability) | Cell Line(s) | References |
| MRTX1133 | KRAS G12D | SPR | ~0.2 pM | - | - | - | [4] |
| MRTX1133 | KRAS G12D | HTRF | - | <2 nM | - | - | [1] |
| MRTX1133 | KRAS G12D | pERK Assay | - | ~2-5 nM | - | AGS, AsPC-1, Panc 04.03, SW1990, HPAC | [5][7] |
| MRTX1133 | KRAS G12D | Viability | - | - | 6 nM | AGS | [5][8] |
Table 2: Quantitative Data for the Alkyne-Containing KRAS G12D Inhibitor MRTX1133
Experimental Protocols
Synthesis of an Alkyne-Containing KRAS G12D Inhibitor (Based on MRTX1133 Prodrug Synthesis)
The synthesis of alkyne-containing KRAS G12D inhibitors often involves multi-step organic synthesis. While the exact synthesis of this compound is proprietary, the synthesis of a prodrug of MRTX1133 provides a relevant example of incorporating the key structural motifs, including the alkyne group. The synthesis generally involves the coupling of key heterocyclic intermediates. A detailed synthesis scheme for a prodrug of MRTX1133 has been published and can be adapted for the synthesis of similar alkyne-containing analogs.[9][10]
Biochemical Assay: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
-
Immobilization: Recombinant KRAS G12D protein is immobilized on a sensor chip.
-
Binding: A solution containing the alkyne-containing inhibitor is flowed over the chip, and the association of the inhibitor to the immobilized KRAS G12D is monitored in real-time.
-
Dissociation: A buffer solution without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor from the protein.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).
Cellular Assay: pERK Inhibition by Western Blot
This assay measures the ability of an inhibitor to block the downstream signaling of KRAS G12D by assessing the phosphorylation of ERK.
-
Cell Culture: KRAS G12D mutant cancer cell lines (e.g., AsPC-1, Panc 04.03, SW1990) are cultured to ~80% confluency.
-
Inhibitor Treatment: Cells are treated with various concentrations of the alkyne-containing inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Chemical Biology Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an alkyne-containing inhibitor to an azide-modified molecule (e.g., a fluorescent dye).
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-containing KRAS G12D inhibitor, the azide-modified molecule, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in a suitable buffer.
-
Incubation: The reaction is typically incubated at room temperature for 1-4 hours.
-
Purification: The conjugated product can be purified from the reaction mixture using techniques such as HPLC or precipitation.
Signaling Pathways and Experimental Workflows
Caption: The KRAS G12D signaling pathway, highlighting downstream effector pathways.
Caption: A typical experimental workflow for characterizing an alkyne-containing KRAS G12D inhibitor.
Conclusion
The alkyne group is a multifaceted chemical entity in the context of KRAS G12D inhibitors. In molecules like "this compound," it primarily serves as a versatile tool for chemical biology, enabling detailed investigation of the inhibitor's mechanism of action through "click" chemistry applications. In contrast, for high-affinity non-covalent inhibitors such as MRTX1133, the alkyne is an integral structural feature that contributes directly to potent and selective binding. Understanding this dual role is crucial for the rational design and application of novel KRAS G12D inhibitors in both basic research and therapeutic development. The continued exploration of alkyne-containing scaffolds holds significant promise for advancing the field of targeted cancer therapy.
References
- 1. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Characterization of a Representative KRAS G12D Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases lack a detailed in vitro characterization of a specific molecule designated "KRAS G12D inhibitor 3 TFA". The information that is available primarily comes from commercial suppliers who state that it is a KRAS G12D inhibitor with an IC50 of <500 nM and is referenced in patent application WO2022002102A1 as compound 146.[1][2] This guide, therefore, presents a representative in vitro characterization based on the methodologies and data published for other well-characterized non-covalent KRAS G12D inhibitors, such as MRTX1133 and other compounds in preclinical development.
Introduction to KRAS G12D Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways controlling cell growth, proliferation, and survival.[3][4] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[3][5] The G12D mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.[4]
The development of direct KRAS inhibitors has been a long-standing challenge. However, recent breakthroughs have led to the discovery of potent and selective inhibitors, particularly for the KRAS G12C mutant. The development of KRAS G12D inhibitors is also advancing, with non-covalent inhibitors showing promise by binding to an allosteric pocket, thereby disrupting the interaction of KRAS with its effector proteins.[6][7][8] This guide outlines the typical in vitro assays and expected data for the characterization of a novel KRAS G12D inhibitor.
Quantitative Data Summary
The following tables summarize representative data for potent and selective non-covalent KRAS G12D inhibitors, which would be expected for a compound like "this compound".
Table 1: Biochemical Activity and Binding Affinity
| Inhibitor | Target | Assay Type | KD (nM) | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| MRTX1133 | KRAS G12D | SPR | ~0.0002 | - | [8] |
| Hit Compound 3 | KRAS G12D | MST | <1 | - | [6] |
| TH-Z827 | KRAS G12D | ITC | 25,800 | - | [3][7] |
| BI-2852 | KRAS G12D | - | - | 450 |[3] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| MRTX1133 | AsPC-1 | G12D | 2D Proliferation | 21 | [9] |
| MRTX1133 | SW1990 | G12D | 2D Proliferation | 11 | [9] |
| MRTX1133 | PANC-1 | G12D (heterozygous) | 2D Proliferation | >3,125 | [9] |
| TH-Z827 | PANC-1 | G12D | Proliferation | 4,400 | [7] |
| TH-Z827 | Panc 04.03 | G12D | Proliferation | 4,700 | [7] |
| MRTX1133 | Mia-PaCa-2 | G12C | pERK AlphaLISA (3D) | 3.1 |[4] |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of a KRAS G12D inhibitor are provided below.
3.1. MicroScale Thermophoresis (MST) for Binding Affinity
-
Objective: To quantify the binding affinity between the inhibitor and the KRAS G12D protein.
-
Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to determine the binding affinity (Kd).
-
Methodology:
-
Protein Preparation: Recombinant KRAS G12D (GDP-bound) is labeled with a fluorescent dye (e.g., NT-647).
-
Sample Preparation: A fixed concentration of the labeled KRAS G12D protein is mixed with a serial dilution of the inhibitor in MST buffer.
-
Measurement: The samples are loaded into MST capillaries, and the thermophoretic movement is measured using an MST instrument.
-
Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).
-
3.2. pERK AlphaLISA Assay for Cellular Pathway Engagement
-
Objective: To measure the inhibition of the downstream MAPK signaling pathway by assessing the phosphorylation of ERK in cells.
-
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. In this context, acceptor beads are coated with an antibody against total ERK, and donor beads are coated with an antibody against phosphorylated ERK (pERK). When both antibodies bind to pERK in the cell lysate, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon laser excitation.
-
Methodology:
-
Cell Culture and Treatment: KRAS G12D mutant cancer cells (e.g., PANC-1, AsPC-1) are seeded in multi-well plates and treated with a serial dilution of the inhibitor for a specified time.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Assay: The cell lysate is incubated with the AlphaLISA acceptor and donor beads.
-
Signal Detection: The plate is read on an AlphaLISA-compatible plate reader.
-
Data Analysis: The signal is normalized to untreated controls, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
3.3. CellTiter-Glo® 2D/3D Cell Viability Assay
-
Objective: To determine the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP.
-
Methodology:
-
Cell Seeding (2D): Cancer cells are seeded in opaque-walled multi-well plates and allowed to attach.
-
Spheroid Formation (3D): For 3D assays, cells are seeded in ultra-low attachment plates to allow for the formation of spheroids.
-
Compound Treatment: Cells or spheroids are treated with a serial dilution of the inhibitor and incubated for a period of 3 to 6 days.
-
Assay: The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The data are normalized to vehicle-treated controls, and the IC50 value is calculated by plotting cell viability against the logarithm of the inhibitor concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
4.1. KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway.
4.2. Mechanism of Non-Covalent KRAS G12D Inhibition
Caption: Mechanism of a non-covalent KRAS G12D inhibitor.
4.3. pERK AlphaLISA Experimental Workflow
Caption: Workflow for a pERK AlphaLISA assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 3. jetir.org [jetir.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
An In-depth Technical Guide to the Pharmacology of MRTX1133, a Potent KRAS G12D Inhibitor
This guide provides a comprehensive overview of the pharmacology of MRTX1133, a leading non-covalent, selective inhibitor of the KRAS G12D mutation. KRAS G12D is one of the most prevalent oncogenic drivers in human cancers, particularly in pancreatic ductal adenocarcinoma (PDAC), and has long been considered an "undruggable" target.[1][2][3][4][5] MRTX1133 represents a significant advancement in targeting this specific mutation, demonstrating potent anti-tumor activity in extensive preclinical studies.[2][3][4][6]
Core Mechanism of Action
MRTX1133 is a potent, selective, and reversible small-molecule inhibitor that specifically targets the KRAS G12D mutant protein.[7][8][9] Its mechanism is characterized by high-affinity, non-covalent binding to KRAS G12D in both its inactive, GDP-bound state and its active, GTP-bound state.[1][7] The inhibitor binds to the switch-II pocket of the protein, a shallow pocket between switch I and II, thereby disrupting the protein-protein interactions necessary for the activation of downstream signaling pathways.[3][7][10]
By binding to KRAS G12D, MRTX1133 effectively prevents the SOS1-catalyzed nucleotide exchange (the swapping of GDP for GTP) and/or the formation of the active KRAS G12D/GTP/RAF1 complex.[3] This action leads to the suppression of critical oncogenic signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are essential for the proliferation and survival of cancer cells.[2][11] Molecular dynamics simulations show that MRTX1133 binding stabilizes the switch I and II regions in a dynamically inactive conformation.[1]
Quantitative Pharmacological Data
MRTX1133 exhibits exceptional potency and selectivity for KRAS G12D across biochemical and cellular assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | Target | Value | Assay Method | Reference |
| KD | KRAS G12D (GDP-loaded) | ~0.2 pM | Biochemical Assay | [1][7][12] |
| IC50 (Binding) | KRAS G12D (GDP-loaded) | <2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [2][6][12] |
| Selectivity (Binding) | KRAS G12D vs. KRAS WT | ~700-fold | HTRF | [1][2][6][12] |
Table 2: Cellular Activity
| Parameter | Cell Line(s) | Value (Median IC50) | Assay Method | Reference |
| pERK1/2 Inhibition | KRAS G12D-mutant cell lines | ~5 nM | Immunoblot/ELISA | [2][7][12] |
| Cell Viability | KRAS G12D-mutant cell lines | ~5 nM | 2D Viability Assay (e.g., CellTiter-Glo) | [2][7][12] |
| Cell Viability (AGS) | AGS (Gastric) | 6 nM | 2D Viability Assay | [3] |
| Cell Viability (AsPC-1, SW1990) | PDAC Cell Lines | 7-10 nM | 2D Viability Assay | [13] |
| Selectivity (Cell Viability) | KRAS G12D vs. KRAS WT cell lines | >1,000-fold | 2D Viability Assay | [7] |
Table 3: In Vivo Efficacy in Xenograft Models
| Model Type | Cancer Type | Dosing | Outcome | Reference |
| Cell-Line Derived Xenograft (HPAC) | Pancreatic | 30 mg/kg BID (IP) | 85% tumor regression | [2][6] |
| Cell-Line Derived Xenograft (Panc 04.03) | Pancreatic | 30 mg/kg BID (IP) | -73% tumor regression | [3] |
| Patient-Derived Xenograft (PDX) | Pancreatic | Not Specified | 73% of models (8 of 11) showed ≥30% tumor regression | [6][12] |
| Immunocompetent Syngeneic Model | Pancreatic | Not Specified | Complete or near-complete remissions after 14 days | [2][6][14] |
| Cell-Line Derived Xenograft (MIA PaCa-2, G12C) | Pancreatic | 30 mg/kg BID (IP) | Significant tumor growth inhibition | [15][13] |
Table 4: Pharmacokinetic Parameters (Rat & Mouse)
| Parameter | Species | Dose & Route | Value | Reference |
| Bioavailability (F) | Rat | 25 mg/kg (Oral) | 2.92% | [8][9] |
| Bioavailability (F) | Mouse | 30 mg/kg (Oral) | 0.5% | [16] |
| Cmax | Rat | 25 mg/kg (Oral) | 129.90 ± 25.23 ng/mL | [8][9] |
| Tmax | Rat | 25 mg/kg (Oral) | 45 min | [8][9] |
| t1/2 (Half-life) | Rat | 25 mg/kg (Oral) | 1.12 ± 0.46 h | [8][9] |
| t1/2 (Half-life) | Rat | 5 mg/kg (IV) | 2.88 ± 1.08 h | [8][9] |
Note: The low oral bioavailability of MRTX1133 has prompted the development of oral prodrugs to improve its pharmacokinetic profile.[16][17][18]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize MRTX1133.
Biochemical Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Objective: To measure the binding affinity of MRTX1133 to KRAS G12D protein.
-
Principle: This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. When in close range (i.e., during a binding event), excitation of the donor leads to energy transfer and emission from the acceptor.
-
Methodology:
-
Recombinant, purified GDP-bound KRAS G12D protein is incubated with a biotinylated RAF-RBD (RAS-binding domain) and varying concentrations of MRTX1133.
-
Europium cryptate-labeled streptavidin (donor) and XL665-labeled anti-tag antibody (acceptor) are added.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader. Inhibition of the KRAS/RAF-RBD interaction by MRTX1133 results in a decreased HTRF signal.
-
IC50 values are calculated from the dose-response curve.
-
pERK Inhibition Western Blot Assay
-
Objective: To determine the functional effect of MRTX1133 on downstream KRAS signaling in cells.
-
Methodology:
-
KRAS G12D-mutant cancer cells (e.g., AsPC-1, HPAC) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of MRTX1133 or DMSO (vehicle control) for a specified time (e.g., 3-24 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (pERK) and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified to determine the ratio of pERK to total ERK, and an IC50 is calculated.[19]
-
In Vivo Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of MRTX1133 in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) or immunocompetent mice (for syngeneic models) are used.[11][14]
-
Tumor Implantation: KRAS G12D-mutant cancer cells (e.g., AsPC-1, HPAC) or patient-derived tumor fragments are implanted subcutaneously into the flank of the mice.[11][19]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Dosing: MRTX1133 is administered to the treatment group, typically via intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[2][3][15] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 28 days).
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The primary endpoint is tumor growth inhibition or regression compared to the control group.
-
Resistance Mechanisms and Combination Strategies
Despite the potent activity of MRTX1133, cancer cells can develop resistance. A primary mechanism involves feedback reactivation of upstream signaling pathways. Inhibition of the KRAS pathway can lead to the upregulation and phosphorylation of receptor tyrosine kinases like EGFR and HER2.[2][20] This feedback loop can reactivate wild-type RAS isoforms or other downstream effectors, diminishing the inhibitor's effectiveness.[20]
To overcome this resistance, combination therapies are being explored. Co-targeting KRAS G12D with inhibitors of pathways implicated in feedback or bypass signaling has shown enhanced anti-tumor activity.[12] Promising combination strategies include pairing MRTX1133 with:
-
EGFR/pan-ERBB inhibitors (e.g., cetuximab, afatinib) to block the feedback activation loop.[2][20]
-
PI3Kα inhibitors (e.g., BYL719) to target a parallel survival pathway.[2][12]
-
Immune checkpoint inhibitors , as MRTX1133 treatment can induce changes in the tumor microenvironment that may enhance immunotherapy response.[2][20]
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Characterization of the binding of MRTX1133 as an avenue for the discovery of potential KRASG12D inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 8. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 9. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Methodological & Application
Application Notes and Protocols for KRAS G12D Inhibitor 3 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the cellular characterization of KRAS G12D inhibitor 3 TFA, a compound identified as an inhibitor of the KRAS G12D mutant protein with a reported IC50 of less than 500 nM.[1] The following protocols are foundational for evaluating its anti-proliferative and pro-apoptotic effects in cancer cell lines harboring the KRAS G12D mutation.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[3][4] The G12D mutation, a glycine (B1666218) to aspartate substitution at codon 12, results in a constitutively active KRAS protein, leading to aberrant activation of downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT signaling cascades, which drive tumorigenesis.[3][5][6]
KRAS G12D inhibitors are small molecules designed to specifically target and inhibit the function of the mutant KRAS G12D protein, thereby blocking its oncogenic signaling and inducing cancer cell death.[4][7] This document outlines key in vitro cellular assays to determine the efficacy and mechanism of action of this compound.
Signaling Pathway and Experimental Workflow
The constitutively active KRAS G12D protein continuously stimulates downstream signaling pathways, promoting uncontrolled cell growth and survival. This compound is designed to interrupt this signaling cascade. The general workflow for evaluating this inhibitor involves treating KRAS G12D mutant cancer cells and assessing the impact on cell viability, signaling pathways, and apoptosis.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison.
| Cell Line | KRAS Mutation | Inhibitor | Assay | IC50 (nM) | Reference |
| MIA PaCa-2 | G12D | MRTX1133 | 2D Cell Viability | ~3 | [8] |
| PANC-1 | G12D | MRTX1133 | 2D Cell Viability | ~2 | [8] |
| AsPC-1 | G12D | MRTX1133 | 2D Cell Viability | ~1 | [8] |
| MIA PaCa-2 | G12D | MRTX1133 | 3D Spheroid Viability | 3.1 | [8] |
| PANC-1 | G12D | TH-Z827 | Cell Viability | ~100 | [9] |
| Panc 04.03 | G12D | Hit Compound 3 | Cell Viability | ~200 | [10] |
| Various | G12D | This compound | Biochemical | <500 | [1] |
Table 1: Representative IC50 values for various KRAS G12D inhibitors in different cancer cell lines. Note: Data for MRTX1133, TH-Z827, and Hit Compound 3 are included for comparative purposes. The IC50 for this compound is from a biochemical assay and may differ in cell-based assays.
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound.
Cell Culture and Maintenance
-
Cell Lines: Utilize human cancer cell lines harboring the KRAS G12D mutation (e.g., MIA PaCa-2, PANC-1, AsPC-1 for pancreatic cancer). A KRAS wild-type cell line (e.g., BxPC-3) should be included as a negative control to assess selectivity.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[3]
-
Materials:
-
KRAS G12D mutant and wild-type cell lines
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C.
-
Prepare serial dilutions of this compound in complete medium. A vehicle-only control (e.g., 0.1% DMSO) must be included.[12]
-
Treat the cells with the serially diluted inhibitor and controls.
-
Incubate the plate for 72 hours at 37°C.[13]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[14]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure luminescence using a plate-reading luminometer.[3]
-
-
Data Analysis:
-
Subtract the average background reading (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log-transformed inhibitor concentration.
-
Use non-linear regression analysis to determine the IC50 value.[3]
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT.[15]
-
Materials:
-
KRAS G12D mutant cells
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12D, anti-GAPDH/β-actin)[6][16]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).[13]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[2]
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[16]
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Flow cytometry with Annexin V and PI staining is used to quantify the induction of apoptosis.[12]
-
Materials:
-
KRAS G12D mutant cells
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at different concentrations for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.[12]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.[2]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[2]
-
Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analyze the samples by flow cytometry within one hour.[2]
-
-
Data Analysis:
-
Use appropriate controls to set up compensation and gates for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[12]
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 6. Ras (G12D Mutant Specific) (D8H7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing KRAS G12D Inhibitor 3 TFA in 3D Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of KRAS G12D inhibitors, with a focus on the representative compound KRAS G12D Inhibitor 3 TFA, in three-dimensional (3D) patient-derived organoid (PDO) and cancer cell line-derived spheroid models. The protocols outlined below serve as a foundational framework for investigating the efficacy and mechanism of action of KRAS G12D inhibitors in clinically relevant in vitro systems.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. For many years, KRAS was considered "undruggable" due to the absence of effective targeted therapies. However, recent advancements have led to the development of specific inhibitors targeting KRAS mutations, offering new therapeutic avenues.[1] KRAS G12D inhibitors are small molecules designed to specifically bind to the mutant KRAS protein, consequently blocking its activity and disrupting downstream signaling pathways that fuel cancer cell proliferation and survival.[1]
Three-dimensional organoid cultures have emerged as a powerful preclinical tool. Derived from patient tumors, these organoids recapitulate the genetic and phenotypic heterogeneity of the original tumor, providing a more clinically relevant platform for drug screening and mechanistic studies compared to traditional 2D cell cultures.[1]
This compound is a specific inhibitor of the KRAS G12D mutant protein with a reported IC50 of less than 500 nM.[2][3] While detailed public data on its use in organoid models is limited, the following protocols, based on the well-characterized KRAS G12D inhibitor MRTX1133, provide a robust starting point for experimentation. Researchers should note that optimization for "this compound" may be necessary.
Mechanism of Action of KRAS G12D Inhibitors
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This leads to the continuous activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
KRAS G12D inhibitors, such as MRTX1133, are non-covalent inhibitors that bind to the inactive, GDP-bound form of the KRAS G12D protein.[4] This binding prevents the SOS1-catalyzed nucleotide exchange, thereby blocking the formation of the active KRAS G12D/GTP complex and subsequent downstream signaling.[5][6] This selective inhibition of the mutant protein leads to the suppression of tumor cell growth and, in some cases, the induction of apoptosis.
KRAS G12D Signaling and Inhibition
Data Presentation
The following table summarizes the reported efficacy of the KRAS G12D inhibitor MRTX1133 in 3D organoid models. This data can serve as a benchmark when evaluating this compound.
| Compound | Organoid Model | Mutation | Assay | IC50 | Reference |
| MRTX1133 | Appendiceal Cancer Organoid | KRAS G12D | Cell Viability | 4.1 nM | [7] |
| MRTX1133 | Appendiceal Cancer Organoid | KRAS G12V | Cell Viability | 1.8 µM | [7] |
| MRTX1133 | KRAS G12D Mutant Cell Line (AGS) | KRAS G12D | 2D Viability | 6 nM | [5] |
| MRTX1133 | Pancreatic Cancer Cell Lines (various) | KRAS G12D | pERK Inhibition | 1-10 nM | [5][6] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing organoids from patient tumor tissue.
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., Collagenase/Dispase solution)
-
Advanced DMEM/F12
-
70 µm cell strainer
-
Basement membrane matrix (e.g., Matrigel)
-
Pre-warmed organoid culture medium (specific to tissue type)
-
Pre-warmed culture plates
Procedure:
-
Mechanically mince the fresh tumor tissue into small pieces.
-
Digest the tissue using a suitable digestion buffer at 37°C with agitation.
-
Neutralize the digestion buffer with cold Advanced DMEM/F12.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a small volume of cold basement membrane matrix.
-
Plate droplets of the cell-matrix mixture into a pre-warmed culture plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Gently add pre-warmed organoid culture medium to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
Protocol 2: 3D Organoid Viability Assay (Dose-Response)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Established organoid cultures in multi-well plates
-
This compound
-
Organoid culture medium
-
DMSO (vehicle control)
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Allow organoids to form and grow for 3-4 days post-plating.
-
Prepare serial dilutions of the KRAS G12D inhibitor in organoid culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the 3D cell viability assay reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
3D Organoid Viability Assay Workflow
Protocol 3: Immunofluorescence Staining of Organoids
This protocol allows for the visualization of treatment effects on organoid morphology and the expression of specific proteins (e.g., proliferation and apoptosis markers).
Materials:
-
Treated and control organoids in chamber slides or multi-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved Caspase-3 for apoptosis)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully remove the culture medium from the organoids.
-
Fix the organoids with 4% PFA for 20-30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 15-20 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and a nuclear counterstain for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the organoids with mounting medium.
-
Image the stained organoids using a confocal microscope.
Concluding Remarks
The use of 3D organoid models provides a powerful and clinically relevant platform for the preclinical evaluation of KRAS G12D inhibitors like this compound. The protocols and information presented here offer a solid foundation for researchers to design and execute experiments to assess the efficacy and mechanism of action of these targeted therapies. It is important to reiterate that while these protocols are based on established methods for similar compounds, optimization for specific organoid lines and the particular inhibitor being tested is crucial for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes: KRAS G12D Inhibitor 3 TFA for Click Chemistry Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, where glycine (B1666218) is replaced by aspartate at codon 12, results in a constitutively active protein that drives uncontrolled cell proliferation and tumor growth.[1][2] This makes KRAS G12D a critical target for cancer therapy. KRAS G12D inhibitor 3 TFA is a potent, alkyne-modified small molecule designed to covalently target the mutant KRAS G12D protein. Its integrated alkyne handle allows for the versatile introduction of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient bioorthogonal reaction commonly known as "click chemistry".[3][4]
This application note provides detailed protocols for using this compound to label its target protein in cancer cells. The subsequent click reaction with an azide-functionalized fluorophore enables direct visualization of target engagement by in-gel fluorescence scanning. Furthermore, this method can be adapted for mass spectrometry-based proteomic analysis to confirm target specificity and identify potential off-target interactions.
KRAS G12D Signaling Pathway
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state.[5] The G12D mutation impairs GTP hydrolysis, locking KRAS in the "ON" state and leading to constitutive activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5]
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
Application Notes and Protocols for KRAS G12D Inhibitor 3 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of KRAS G12D inhibitor 3 TFA, a potent and specific inhibitor of the KRAS G12D mutant protein. Adherence to these guidelines is crucial for ensuring the stability, and effective use of the compound in preclinical research and drug development applications.
Chemical and Physical Properties
This compound is a valuable research tool for investigating the role of the KRAS G12D mutation in various cancers.[1][2] The trifluoroacetate (B77799) (TFA) salt form enhances the solubility and stability of the compound.
| Property | Value | Reference |
| Molecular Formula | C36H32ClF6N5O4 | [3][4][5][6][7] |
| Molecular Weight | 748.11 g/mol | [8][3][4][5][6][7] |
| Appearance | Light yellow to yellow solid | [8][5][6][7] |
| Purity | ≥98% | [9] |
| IC50 | <500 nM for KRAS G12D | [8][3][4][6][10] |
Solubility
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[8][6][7] It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[8][6][7]
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mg/mL (133.67 mM) | [8][6][7] |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of stock solutions of this compound at various standard concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 1 hour.[4]
-
Weighing: Accurately weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration. Refer to the table below for common concentrations.
-
Dissolution: Gently vortex or sonicate the solution until the inhibitor is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[8][6][7]
Stock Solution Preparation Table:
| Desired Concentration | Mass of Inhibitor | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.3367 mL |
| 5 mM | 1 mg | 0.2673 mL |
| 10 mM | 1 mg | 0.1337 mL |
| 1 mM | 5 mg | 6.6835 mL |
| 5 mM | 5 mg | 1.3367 mL |
| 10 mM | 5 mg | 0.6684 mL |
| 1 mM | 10 mg | 13.3670 mL |
| 5 mM | 10 mg | 2.6734 mL |
| 10 mM | 10 mg | 1.3367 mL |
Table adapted from MedChemExpress product information.[8][6][7]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
-
Solid Compound: Store the solid powder at 4°C in a tightly sealed container, protected from moisture and light.[8][5][6][7] The product can be stored for up to 24 months under these conditions.[4]
-
Stock Solutions:
-
Handling: Before use, allow frozen aliquots to thaw completely at room temperature. Avoid repeated freeze-thaw cycles.[8][6][7]
Signaling Pathway and Experimental Workflow
The KRAS protein is a key upstream regulator of critical signaling pathways involved in cell growth and proliferation, such as the RAF/MEK/ERK (MAPK) and PI3K signaling pathways.[1][11] The G12D mutation leads to constitutive activation of KRAS, driving uncontrolled cell growth.[2][12] this compound specifically targets this mutant protein, blocking downstream signaling.
Caption: KRAS G12D signaling pathway and the inhibitory action of the compound.
Caption: Experimental workflow for preparing and using the inhibitor.
References
- 1. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 4. This compound|2757095-12-6|COA [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cenmed.com [cenmed.com]
- 10. This compound | whatman (沃特曼) [fluoroprobe.com]
- 11. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of KRAS G12D Inhibitor 3 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various cell-based assays to evaluate the efficacy of KRAS G12D Inhibitor 3 TFA, a compound identified as a potent inhibitor of the KRAS G12D mutant protein. The information herein is intended to guide researchers in assessing the inhibitor's impact on cancer cell viability, its ability to induce apoptosis, and its effect on downstream signaling pathways.
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The KRAS G12D mutation results in a constitutively active protein that drives uncontrolled cell proliferation and survival by persistently activating downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.
This compound has been identified as a selective inhibitor of the KRAS G12D mutant, with a reported half-maximal inhibitory concentration (IC50) of less than 500 nM.[1][2][3] This document outlines key cell-based assays to characterize the cellular activity of this inhibitor.
Mechanism of Action & Signaling Pathway
This compound is designed to specifically target the mutant KRAS G12D protein, thereby preventing its downstream signaling. By inhibiting the aberrant signaling cascade, the compound is expected to reduce cell proliferation and promote apoptosis in KRAS G12D-mutant cancer cells.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described assays. Representative data from similar KRAS G12D inhibitors is used for illustrative purposes, as specific experimental data for this compound is not publicly available beyond its IC50.
Table 1: Cell Viability (IC50)
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) of Inhibitor 3 TFA |
|---|---|---|---|
| AsPC-1 | Pancreatic | G12D | < 500 |
| PANC-1 | Pancreatic | G12D | < 500 |
| SW1990 | Pancreatic | G12D | < 500 |
| HCT116 | Colorectal | G13D (for selectivity) | > 1000 (expected) |
| A549 | Lung | G12S (for selectivity) | > 1000 (expected) |
Table 2: Apoptosis Induction
| Cell Line | Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
|---|---|---|---|---|
| AsPC-1 | Vehicle (DMSO) | - | 5.2 ± 1.1 | 1.0 |
| Inhibitor 3 TFA | 500 | 25.8 ± 3.4 | 3.5 ± 0.5 | |
| PANC-1 | Vehicle (DMSO) | - | 4.8 ± 0.9 | 1.0 |
| | Inhibitor 3 TFA | 500 | 22.1 ± 2.9 | 3.1 ± 0.4 |
Table 3: Western Blot Densitometry Analysis
| Cell Line | Treatment | Concentration (nM) | p-ERK / Total ERK Ratio (Normalized to Vehicle) | p-AKT / Total AKT Ratio (Normalized to Vehicle) |
|---|---|---|---|---|
| AsPC-1 | Vehicle (DMSO) | - | 1.00 | 1.00 |
| Inhibitor 3 TFA | 100 | 0.45 ± 0.08 | 0.52 ± 0.11 | |
| Inhibitor 3 TFA | 500 | 0.12 ± 0.04 | 0.21 ± 0.07 | |
| PANC-1 | Vehicle (DMSO) | - | 1.00 | 1.00 |
| Inhibitor 3 TFA | 100 | 0.51 ± 0.09 | 0.58 ± 0.13 |
| | Inhibitor 3 TFA | 500 | 0.18 ± 0.05 | 0.25 ± 0.09 |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
KRAS G12D mutant (e.g., AsPC-1, PANC-1) and KRAS wild-type or other mutant cell lines.
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.
Materials:
-
KRAS G12D mutant cell lines.
-
6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT.
Materials:
-
KRAS G12D mutant cell lines.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentrations. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing these cell-based assays, researchers can effectively determine the inhibitor's potency, its mechanism of action in inducing apoptosis, and its impact on the KRAS G12D downstream signaling pathway. This comprehensive in vitro characterization is a critical step in the development of novel targeted therapies for KRAS G12D-driven cancers.
References
Application Notes and Protocols for High-Throughput Screening Using KRAS G12D Inhibitor 3 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that is frequently mutated in various human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation is one of the most common alterations, leading to constitutive activation of the KRAS protein, which in turn drives uncontrolled cell proliferation and survival through downstream signaling pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[1][2][3][4][5][6] This makes the KRAS G12D mutant an attractive target for therapeutic intervention.
KRAS G12D inhibitor 3 TFA is a potent and selective inhibitor of the KRAS G12D mutant with a reported IC50 of less than 500 nM.[7][8] This molecule holds promise for the development of targeted cancer therapies. High-throughput screening (HTS) plays a crucial role in the discovery and characterization of such inhibitors. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns designed to identify novel modulators of KRAS G12D activity. The protocols described herein are suitable for both biochemical and cell-based assay formats.
KRAS G12D Signaling Pathway
Under normal physiological conditions, KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4][6] This cycling is regulated by Guanine Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to convert it back to its inactive state.[1][3] The G12D mutation impairs the ability of GAPs to inactivate KRAS, leading to an accumulation of the active, GTP-bound form.[3] This results in the persistent activation of downstream signaling cascades, primarily the MAPK and PI3K pathways, which drive tumorigenesis.[1][5]
Figure 1: Simplified KRAS G12D Signaling Pathway.
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel KRAS G12D inhibitors involves several stages, from assay development to hit validation. The workflow is designed to efficiently screen large compound libraries and identify promising candidates for further development.
Figure 2: General High-Throughput Screening Workflow.
Data Presentation
Quantitative data from HTS campaigns should be presented in a clear and structured format to allow for easy comparison of results.
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Biochemical Assay (TR-FRET) | Cell-Based Assay (Cell Viability) |
| Assay Principle | Time-Resolved Fluorescence Resonance Energy Transfer | ATP-based Luminescence |
| Primary Endpoint | Inhibition of KRAS G12D - cRAF Interaction | Reduction in Cell Viability |
| This compound (Control) IC50 | ~100 nM | ~250 nM |
| Z' Factor | ≥ 0.6 | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | > 5 | > 10 |
| Primary Screening Concentration | 10 µM | 10 µM |
| Hit Criteria | > 50% Inhibition | > 50% Reduction in Viability |
| Hit Rate (Typical) | 0.1 - 0.5% | 0.1 - 0.5% |
Table 2: Representative Dose-Response Data for this compound
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| Biochemical | G12D | TR-FRET (KRAS-cRAF) | 115 |
| Panc-1 | G12D | Cell Viability (72h) | 245 |
| MIA PaCa-2 | G12C | Cell Viability (72h) | > 10,000 |
| HCT116 | G13D | Cell Viability (72h) | > 10,000 |
| HEK293 | Wild-Type | Cell Viability (72h) | > 10,000 |
Experimental Protocols
Protocol 1: Biochemical HTS using TR-FRET for KRAS G12D - cRAF Interaction
This assay measures the inhibitory effect of compounds on the protein-protein interaction between active KRAS G12D and the RAS-binding domain (RBD) of its downstream effector, cRAF.
Figure 3: Principle of the TR-FRET KRAS-cRAF Interaction Assay.
Materials and Reagents:
-
Recombinant GST-tagged KRAS G12D protein
-
Recombinant His-tagged cRAF-RBD protein
-
GppNHp (non-hydrolyzable GTP analog)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
Terbium-conjugated anti-GST antibody (Donor)
-
d2-conjugated anti-His antibody (Acceptor)
-
This compound (Control Inhibitor)
-
Test compounds in DMSO
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
KRAS G12D Loading: Incubate recombinant KRAS G12D protein with a 10-fold molar excess of GppNHp for 1 hour at room temperature to ensure the protein is in its active state.
-
Compound Plating: Dispense 50 nL of test compounds and controls (this compound and DMSO) into the 384-well assay plates.
-
Protein-Antibody Mix Preparation: Prepare a master mix containing the GppNHp-loaded KRAS G12D, cRAF-RBD, Terbium-anti-GST antibody, and d2-anti-His antibody in assay buffer.
-
Dispensing: Dispense 10 µL of the protein-antibody mix into each well of the assay plate.
-
Incubation: Incubate the plates for 2 hours at room temperature, protected from light.
-
Plate Reading: Read the plates on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) for each well. Normalize the data to high (DMSO) and low (control inhibitor) controls to determine percent inhibition.
Protocol 2: Cell-Based HTS using a Luminescent Cell Viability Assay
This protocol assesses the ability of compounds to selectively inhibit the proliferation of cancer cells harboring the KRAS G12D mutation.
Materials and Reagents:
-
Panc-1 (KRAS G12D mutant) and MIA PaCa-2 (KRAS G12C mutant, as a counter-screen) cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Control Inhibitor)
-
Test compounds in DMSO
-
384-well solid white plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed 1,000 Panc-1 or MIA PaCa-2 cells per well in 40 µL of culture medium into 384-well plates.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Addition: Add 100 nL of test compounds and controls (this compound and DMSO) to the cell plates.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the plates and the luminescent cell viability reagent to room temperature. Add 20 µL of the reagent to each well.
-
Incubation: Incubate the plates for 10 minutes at room temperature on an orbital shaker to induce cell lysis, followed by a 10-minute incubation in the dark to stabilize the luminescent signal.
-
Plate Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to high (DMSO) and low (background) controls to determine the percent cell viability.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the use of this compound in high-throughput screening campaigns. These assays are designed to identify and characterize novel inhibitors of the oncogenic KRAS G12D protein. The biochemical TR-FRET assay allows for the direct measurement of interference with a key protein-protein interaction, while the cell-based viability assay provides a physiologically relevant readout of a compound's anti-proliferative effects. By employing these methods, researchers can effectively advance the discovery of new therapeutic agents for KRAS G12D-driven cancers.
References
- 1. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
Application Note: Protocol for Assessing Downstream Signaling of KRAS G12D with Inhibitor 3-TFA
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, locks KRAS in a constitutively active state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][2]
The two primary downstream signaling cascades activated by KRAS G12D are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][3] These pathways are critical for tumor growth and survival, making them key targets for therapeutic intervention.[2] Small molecule inhibitors designed to target KRAS G12D aim to block these oncogenic signals.
This application note provides a detailed protocol for assessing the efficacy of "Inhibitor 3-TFA," a putative KRAS G12D inhibitor, by measuring its impact on key downstream signaling nodes and its overall effect on cancer cell viability. The trifluoroacetate (B77799) (TFA) salt form is common for purified synthetic small molecules.[4][5]
2. KRAS G12D Downstream Signaling Pathways
Upon activation, KRAS G12D recruits and activates multiple effector proteins, leading to the stimulation of signaling cascades that drive oncogenesis.
-
RAF-MEK-ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Activated KRAS phosphorylates and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression.[6]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. Activated KRAS can stimulate phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. AKT then phosphorylates a host of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.[3][7]
A diagram of these pathways is presented below.
3. Experimental Protocols
This section details the protocols for assessing the activity of Inhibitor 3-TFA in a KRAS G12D mutant cancer cell line.
3.1. Recommended Cell Line: MIA PaCa-2
The MIA PaCa-2 human pancreatic cancer cell line is recommended for these studies.[8] It harbors an endogenous KRAS G12C mutation (Note: while the prompt specifies G12D, protocols are transferable and G12C is also a common target; for a G12D line, LS513 could be used[9]). This cell line is well-characterized, commercially available, and known to be dependent on KRAS signaling for survival and proliferation.[8][10]
3.2. Cell Culture and Maintenance
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
3.3. Experimental Workflow Diagram
The overall workflow for assessing inhibitor efficacy is outlined below.
3.4. Protocol 1: Western Blot for Downstream Pathway Inhibition
This protocol measures the phosphorylation status of ERK and AKT, key indicators of MAPK and PI3K pathway activity, respectively.[6][11]
-
Cell Seeding: Seed 1.5 x 10^6 MIA PaCa-2 cells in 10 cm dishes and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 12-16 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with increasing concentrations of Inhibitor 3-TFA (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubate on ice for 20 minutes.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[11]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[11][12]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11][13]
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and p-AKT (Ser473) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
-
Detection:
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total ERK1/2 and total AKT as loading controls.[11][13]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each sample.[11]
3.5. Protocol 2: Cell Viability (MTS/MTT) Assay
This assay assesses the functional impact of the inhibitor on cell proliferation and viability.[14]
-
Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.[7]
-
Inhibitor Treatment: Add 100 µL of medium containing serial dilutions of Inhibitor 3-TFA (e.g., from 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).[7]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[15]
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[7][16]
-
Incubation for Color Development: Incubate for 2-4 hours at 37°C. Viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.[7]
-
Absorbance Measurement: If using MTT, first solubilize the formazan crystals with 100 µL of DMSO.[7] Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
4. Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Effect of Inhibitor 3-TFA on Downstream Signaling
| Inhibitor 3-TFA (nM) | Relative p-ERK / Total ERK (Normalized to Control) | Relative p-AKT / Total AKT (Normalized to Control) |
|---|---|---|
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | ||
| 10 | ||
| 100 |
| 1000 | | |
Table 2: Cytotoxic Effect of Inhibitor 3-TFA on MIA PaCa-2 Cells
| Assay | Endpoint | Value |
|---|---|---|
| MTS/MTT Assay | IC50 (nM) |
| | Max Inhibition (%) | |
5. Logical Relationship Diagram
The following diagram illustrates the logical flow from inhibitor action to the expected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of SARS-CoV 3C-like Protease Activity by Theaflavin-3,3′-digallate (TF3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MIA PaCa-2 Cells [cytion.com]
- 9. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 10. DepMap Cell Line Summary [depmap.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: KRAS G12D Inhibitor 3 TFA in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1] The KRAS G12D mutation is the most prevalent, accounting for approximately 40% of all KRAS mutations in PDAC.[1] This mutation leads to constitutive activation of the KRAS protein, incessantly driving downstream signaling pathways critical for cell proliferation, survival, and metabolism, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] The development of direct KRAS inhibitors has been a long-standing challenge; however, recent breakthroughs have led to the emergence of potent and selective inhibitors targeting specific KRAS mutations, offering new therapeutic avenues.
KRAS G12D inhibitor 3 TFA is a novel compound identified as an inhibitor of KRAS G12D with an IC50 of less than 500 nM and demonstrated antitumor effects.[3] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound in pancreatic cancer cell lines harboring the KRAS G12D mutation. The methodologies outlined below are based on established protocols for characterizing KRAS inhibitors and can be adapted for specific research needs.
Mechanism of Action
KRAS G12D inhibitors, such as the well-characterized non-covalent inhibitor MRTX1133, function by binding to the mutant KRAS G12D protein. This binding can occur in both the inactive (GDP-bound) and active (GTP-bound) states, locking the protein in a conformation that prevents its interaction with downstream effector proteins like RAF kinases.[4][5] This disruption of downstream signaling leads to the inhibition of cell proliferation and the induction of apoptosis in KRAS G12D-mutant cancer cells.[1][6] Mechanistically, inhibition of KRAS G12D has been shown to suppress MAPK-dependent gene expression, downregulate cell cycle regulators, and upregulate pro-apoptotic genes.[6]
Signaling Pathway
The constitutive activity of the KRAS G12D mutant protein hyperactivates multiple downstream signaling cascades. The two primary pathways implicated in pancreatic cancer progression are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. Both pathways play crucial roles in cell growth, proliferation, and survival.[1][2]
Caption: KRAS G12D signaling pathways and point of inhibition.
Quantitative Data Summary
The following tables present hypothetical data for the efficacy of this compound in well-characterized KRAS G12D mutant pancreatic cancer cell lines. These tables are intended to serve as a template for data presentation.
Table 1: Cell Viability (IC50) Data
| Cell Line | KRAS Mutation Status | IC50 (nM) of this compound (72h treatment) |
| PANC-1 | G12D (heterozygous) | Data to be determined |
| SW1990 | G12D (homozygous) | Data to be determined |
| ASPC-1 | G12D (homozygous) | Data to be determined |
| HPAF-II | G12D | Data to be determined |
| BxPC-3 | Wild-Type | Expected to be high/inactive |
| MIA PaCa-2 | G12C | Expected to be high/inactive |
Table 2: Apoptosis Induction
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V positive) | Fold Change vs. Vehicle |
| SW1990 | Vehicle (DMSO) | 5% | 1.0 |
| SW1990 | This compound (1x IC50) | 25% | 5.0 |
| SW1990 | This compound (5x IC50) | 60% | 12.0 |
| BxPC-3 | Vehicle (DMSO) | 4% | 1.0 |
| BxPC-3 | This compound (5x SW1990 IC50) | 6% | 1.5 |
Table 3: Target Engagement - Western Blot Analysis
| Cell Line | Treatment (Concentration) | p-ERK/total ERK (Fold Change vs. Vehicle) | p-AKT/total AKT (Fold Change vs. Vehicle) |
| SW1990 | Vehicle (DMSO) | 1.0 | 1.0 |
| SW1990 | This compound (1x IC50) | 0.2 | 0.4 |
| BxPC-3 | Vehicle (DMSO) | 1.0 | 1.0 |
| BxPC-3 | This compound (1x SW1990 IC50) | 0.9 | 0.95 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
KRAS G12D mutant (e.g., PANC-1, SW1990, ASPC-1, HPAF-II) and wild-type (e.g., BxPC-3) pancreatic cancer cell lines.[7][8][9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (stock solution in DMSO).
-
MTS or MTT reagent.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
References
- 1. mdpi.com [mdpi.com]
- 2. KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Novel pancreatic cancer cell lines derived from genetically engineered" by María P. Torres, Satyanarayana Rachagani et al. [digitalcommons.unmc.edu]
- 8. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
Troubleshooting & Optimization
KRAS G12D inhibitor 3 TFA solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling KRAS G12D inhibitor 3 TFA. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the KRAS G12D mutant protein. The KRAS protein is a GTPase that acts as a molecular switch in cellular signaling pathways.[1] The G12D mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth by persistently activating downstream pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2] KRAS G12D inhibitor 3 specifically targets this mutant protein, aiming to block its downstream signaling and exert anti-tumor effects.[3] It has a reported IC₅₀ of <500 nM.[3]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of the compound. Based on supplier recommendations, the following storage conditions should be observed:
-
Solid Form: Store at -20°C for up to 2 years.[3]
-
In Solvent (e.g., DMSO):
It is highly recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[5]
Q4: Can the trifluoroacetate (B77799) (TFA) salt form of this inhibitor affect my experimental results?
A4: Yes, the TFA counterion can significantly impact biological assays. TFA itself can be cytotoxic, even at low concentrations (some studies report effects at nanomolar to micromolar ranges), potentially confounding results by causing reduced cell proliferation or cell death independent of the inhibitor's activity.[1][6][7] It is crucial to run appropriate vehicle controls that include the TFA salt at the same concentration as in the experimental conditions. If TFA interference is suspected, a salt exchange (e.g., to hydrochloride) may be necessary.
Solubility and Solution Preparation
Proper dissolution and handling of this compound are paramount for obtaining reproducible experimental results.
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | ≥ 100 mg/mL | ~133.67 mM | Use freshly opened, anhydrous DMSO for best results.[5] |
Recommended Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour.[3] This prevents condensation from forming inside the vial upon opening, which could compromise the stability of the compound.
-
Calculation: The molecular weight of this compound is 748.11 g/mol .[3] To prepare a 10 mM stock solution, you will need to dissolve 7.481 mg of the compound in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. To ensure complete dissolution, vortex the solution and, if necessary, sonicate gently in a water bath. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into single-use, low-binding tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Poor Solubility or Precipitation in Aqueous Media
-
Symptom: The compound precipitates when the DMSO stock solution is diluted into aqueous cell culture media or buffer.
-
Possible Cause: This "crashing out" phenomenon occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[8]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
-
Solutions:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is non-toxic to your cells and low enough to maintain compound solubility (typically <0.5%).[9]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.
-
Gentle Mixing: Vortex or gently warm the solution (if the compound is thermally stable) while diluting to aid dissolution.
-
Lower Concentration: If possible, lower the final working concentration of the inhibitor in your assay.
-
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Cellular Assays
-
Symptom: The inhibitor shows variable IC₅₀ values between experiments or has a much lower potency than expected.
-
Possible Causes:
-
Compound Degradation: The inhibitor may be unstable in the cell culture medium at 37°C over the course of the experiment.
-
TFA Counterion Interference: The TFA salt may be causing cytotoxicity, masking the true effect of the inhibitor.[1]
-
Inaccurate Stock Concentration: This could be due to incomplete initial dissolution or degradation from improper storage.
-
-
Solutions:
-
Assess Compound Stability: Perform a stability study by incubating the inhibitor in your specific cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 8, 24, 48 hours) using HPLC. (See Protocol 1).
-
Run a TFA Control: Treat cells with TFA salt (at the same molar concentration as the inhibitor) alone to determine its effect on cell viability. If toxicity is observed, consider performing a salt exchange to the HCl form. (See Protocol 2).
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, frozen aliquot of the DMSO stock immediately before each experiment.
-
Key Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media via HPLC
This protocol allows for the quantification of the inhibitor over time in your experimental conditions.
-
Objective: To determine the stability of this compound in cell culture medium.
-
Methodology:
-
Preparation: Prepare a working solution of the inhibitor in your chosen cell culture medium (e.g., 10 µM).
-
Incubation: Aliquot the solution into sterile tubes and incubate at 37°C with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove a tube.
-
Sample Processing: To precipitate proteins and extract the compound, add 2-3 volumes of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a C18 reverse-phase column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Quantification: Calculate the peak area of the inhibitor relative to the internal standard and normalize it to the T=0 time point to determine the percentage of compound remaining.
-
-
Experimental Workflow:
Caption: Workflow for assessing compound stability in media.
Protocol 2: TFA to HCl Salt Exchange
This procedure can be used if the TFA counterion is found to interfere with biological assays.
-
Objective: To replace the trifluoroacetate (TFA) counterion with a chloride (HCl) counterion.
-
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in a dilute aqueous HCl solution (e.g., 2-10 mM HCl).
-
Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of the dilute HCl solution and repeat the freeze-drying process at least two more times.[8]
-
Final Product: After the final lyophilization, the inhibitor will be in its HCl salt form. It can then be re-dissolved in the desired solvent for experiments.
-
KRAS G12D Signaling Pathway
KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. Understanding this pathway is key to interpreting the effects of KRAS G12D inhibitor 3.
Caption: The KRAS G12D signaling pathway and the point of intervention for KRAS G12D inhibitor 3.
References
Technical Support Center: Optimizing KRAS G12D Inhibitor 3 TFA for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KRAS G12D Inhibitor 3 TFA for cell-based assays. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of our KRAS G12D inhibitor across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Inhibitor Stability and Handling: Ensure the inhibitor is stored at the recommended temperature, protected from light, and avoid repeated freeze-thaw cycles. It is best practice to prepare fresh dilutions from a concentrated stock for each experiment.[1]
-
Cell Culture Conditions: Variations in cell density at the time of treatment, the passage number of the cell line, and inconsistencies in media composition can all influence the cellular response to the inhibitor. Maintaining consistent cell culture practices is crucial.[1]
-
Assay-Specific Variability: The choice of the endpoint assay (e.g., MTT, CellTiter-Glo) and the incubation time with the inhibitor can affect the apparent IC50. Ensure that the assay readout is within the linear range and that the incubation time is optimized for your specific cell line.[1]
-
Variable TFA Salt Concentration: Different batches of the inhibitor may contain varying amounts of residual trifluoroacetic acid (TFA), a strong acid used during purification.[2] This can alter the pH of the culture medium and directly impact cell viability, leading to inconsistent results.[2]
Q2: Can the trifluoroacetate (B77799) (TFA) salt in our inhibitor preparation affect our cell-based assay results?
A2: Yes, the TFA counter-ion can significantly impact cell-based assays. At certain concentrations, TFA is cytotoxic and can inhibit cell proliferation or induce cell death, which could be mistaken for the effect of the inhibitor itself.[2] It is crucial to consider the potential effects of TFA in your experiments.
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the assay. Some studies have shown that TFA concentrations as low as 0.1 mM can inhibit the proliferation of certain cell lines, and for sensitive cell lines, issues might arise even in the low micromolar range.[2] It is essential to determine the toxicity threshold for your specific cell line.[2]
Q4: How can I determine if TFA is causing unexpected results in my experiment?
A4: The most effective method is to run a "TFA control" experiment. This involves treating your cells with the same concentrations of TFA that are present in your inhibitor stock solution, but without the inhibitor itself.[2] This will help you distinguish the cytotoxic effects of the counter-ion from the biological activity of your inhibitor.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity or poor dose-response curve.
Possible Cause:
-
TFA Toxicity: The concentration of TFA in your final assay volume may be high enough to cause non-specific cytotoxicity.
-
Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling.[1]
-
Incorrect Concentration: Errors in the calculation of the inhibitor concentration.
Solutions:
-
Run a TFA Control: As mentioned in the FAQ, test the effect of TFA alone on your cells at the concentrations present in your inhibitor dilutions.
-
Check Inhibitor Integrity: Prepare fresh dilutions from a new stock of the inhibitor.
-
Verify Stock Concentration: Confirm the concentration of your stock solution.
-
pH Adjustment: Check the pH of your final culture medium after adding the inhibitor stock solution. If necessary, adjust the pH of your stock solution before adding it to the culture medium.[2]
Issue 2: Incomplete inhibition of downstream signaling (e.g., pERK, pAKT) in Western Blots.
Possible Cause:
-
Feedback Reactivation: Inhibition of the KRAS pathway can trigger feedback loops that reactivate upstream signaling, such as through receptor tyrosine kinases (RTKs) like EGFR.[1]
-
Suboptimal Experimental Technique: Incomplete cell lysis, phosphatase activity, or issues with antibody specificity can lead to weak or inconsistent signals.[1]
Solutions:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilutions.
-
Use Fresh Lysis Buffer: Always use fresh lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[1]
-
Ensure Equal Protein Loading: Quantify protein concentration accurately (e.g., BCA assay) and load equal amounts in each lane. Use a housekeeping protein to verify loading consistency.[1]
-
Investigate Feedback Loops: Perform a time-course experiment to see if pERK levels rebound after initial inhibition. Consider co-treatment with an inhibitor of the suspected feedback pathway (e.g., an EGFR inhibitor).[3]
Data Presentation
Table 1: Cytotoxic Effects of TFA on Various Cell Lines
| Cell Line | Assay Type | Observed Effect | TFA Concentration |
| HUVEC | Proliferation | Inhibition | ~0.1 mM |
| Jurkat | Viability | Significant toxicity | ~5 mM |
| Multiple (e.g., HeLa, HEK293) | Viability | General cytotoxic effects | >100 µM |
| PC-12 | Viability | Dose-dependent cell death | 1-5 mM |
| Fetal Rat Osteoblasts | Proliferation | Reduced cell numbers | 10 nM - 100 nM |
| Murine Glioma | Proliferation | Stimulation of cell growth | 0.5 - 7.0 mM |
Note: IC50 values and cytotoxic concentrations can vary significantly based on specific experimental conditions such as cell density, exposure time, and the assay method used.[2]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]
-
Inhibitor and TFA Control Treatment: Prepare serial dilutions of the KRAS G12D inhibitor and a corresponding set of TFA-only dilutions in complete growth medium. Remove the old medium from the cells and add 100 µL of the inhibitor or TFA dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.[1]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Protocol 2: Western Blot for pERK/ERK Inhibition
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the KRAS G12D inhibitor at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Stripping and Re-probing: To assess total ERK levels, the membrane can be stripped and re-probed with an antibody for total ERK.
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the mechanism of inhibition.
Caption: General workflow for optimizing inhibitor concentration using a cell viability assay.
Caption: A troubleshooting decision tree for variable experimental results.
References
Technical Support Center: Managing TFA Salt-Induced Cytotoxicity in Cell Culture with KRAS G12D Inhibitor 3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing potential cytotoxicity associated with the trifluoroacetic acid (TFA) salt of KRAS G12D Inhibitor 3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is KRAS G12D Inhibitor 3 and what is its mechanism of action?
KRAS G12D Inhibitor 3 is a small molecule inhibitor that targets the KRAS protein with a specific mutation at the G12D position.[1] This mutation leads to the KRAS protein being perpetually active, driving uncontrolled cell growth and proliferation in various cancers.[2] KRAS G12D Inhibitor 3 binds to the mutant KRAS protein, disrupting its signaling pathways and thereby inhibiting the growth of cancer cells harboring this mutation.[1][3]
Q2: Why is KRAS G12D Inhibitor 3 supplied as a TFA salt?
Many synthetic small molecules and peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase. As a result, the final product is often isolated as a TFA salt. This is a common practice in chemical synthesis and purification.
Q3: Can the TFA salt of KRAS G12D Inhibitor 3 be cytotoxic to my cells?
Yes, the TFA counter-ion itself can exhibit cytotoxic effects in a dose-dependent manner, independent of the inhibitor's pharmacological activity.[4] This can lead to a misinterpretation of experimental results, where observed cell death may be attributed to the inhibitor's mechanism of action when it is, in fact, a non-specific effect of the TFA salt.
Q4: At what concentration does TFA become cytotoxic?
The cytotoxic concentration of TFA can vary significantly depending on the cell line and the duration of exposure. Some sensitive cell lines may show effects at concentrations as low as the low micromolar range, while more robust lines may tolerate higher concentrations. It is crucial to determine the toxicity threshold for your specific experimental system.
Q5: How can I differentiate between the cytotoxicity of the KRAS G12D Inhibitor 3 and the TFA salt?
The most effective method is to include a "TFA-only" vehicle control in your experiments. This involves treating cells with the same concentrations of TFA that are present in your inhibitor-treated wells, but without the inhibitor itself. This will allow you to subtract the background cytotoxicity caused by the TFA salt.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with KRAS G12D Inhibitor 3 TFA salt.
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed even at low concentrations of KRAS G12D Inhibitor 3 | The cell line is highly sensitive to TFA. | 1. Perform a TFA-only dose-response curve: This will determine the IC50 of TFA alone in your cell line. 2. Lower the concentration of the inhibitor: If the cytotoxic effect is still observed at concentrations where the inhibitor is expected to be active, consider TFA removal or counter-ion exchange. |
| Inconsistent cytotoxicity results between experiments | 1. Variable cell health and seeding density. 2. Inconsistent preparation of stock and working solutions. 3. Degradation of the inhibitor. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure a uniform seeding density. 2. Prepare fresh solutions: Prepare fresh working solutions from a frozen stock for each experiment. 3. Proper storage: Store the stock solution of this compound at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light and moisture.[1] |
| Observed cytotoxicity does not correlate with inhibition of KRAS G12D signaling (e.g., pERK levels) | The observed cell death is primarily due to TFA-induced cytotoxicity rather than on-target inhibition. | 1. Use a TFA-only control: This is essential to differentiate between specific and non-specific effects. 2. Consider TFA removal: If the TFA-induced cytotoxicity masks the on-target effects, removing the TFA salt is recommended. |
Quantitative Data Summary
The following tables provide key information about KRAS G12D Inhibitor 3 and the general cytotoxic potential of TFA.
Table 1: Properties of this compound Salt
| Property | Value | Reference |
| CAS Number | 2757095-12-6 | [1][5] |
| Molecular Formula | C36H32ClF6N5O4 | [5] |
| Molecular Weight | 748.11 g/mol | [5][6] |
| IC50 | <500 nM | [1] |
Table 2: General Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Cytotoxic Concentration Range |
| General | Effects can be seen in the low micromolar range for sensitive cell lines. |
| Various cancer cell lines | Cytotoxicity often observed at concentrations above 100 µM. |
Note: The cytotoxic concentration of TFA is highly cell-line dependent and should be determined empirically for your specific system.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of TFA-only Control
Objective: To determine the dose-dependent cytotoxic effect of TFA in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Trifluoroacetic acid (TFA) solution (e.g., 1 M stock in sterile water)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin, or a commercial kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Preparation of TFA dilutions: Prepare a serial dilution of TFA in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1 mM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the TFA-containing medium or vehicle control (medium only) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each TFA concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 of TFA for your cell line.
Protocol 2: Counter-ion Exchange of TFA Salt to Hydrochloride (HCl) Salt
Objective: To replace the TFA counter-ion with a more biologically compatible chloride ion.
Materials:
-
This compound salt
-
Sterile, distilled water
-
Hydrochloric acid (HCl) solution (e.g., 100 mM)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound salt in sterile, distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the inhibitor solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat the dissolution, acidification, freezing, and lyophilization steps at least two more times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the inhibitor (now as an HCl salt) in the desired solvent (e.g., DMSO) for your experiments.
Visualizations
Caption: KRAS G12D signaling pathway and the point of intervention by KRAS G12D Inhibitor 3.
Caption: Experimental workflow for assessing cytotoxicity, including the essential TFA-only control.
Caption: A troubleshooting decision tree for diagnosing the source of cytotoxicity.
References
Technical Support Center: KRAS G12D Inhibitor 3 TFA Counterion Exchange
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the trifluoroacetic acid (TFA) counterion exchange of KRAS G12D inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to exchange the TFA counterion of KRAS G12D inhibitor 3?
A1: Trifluoroacetic acid (TFA) is often used during the synthesis and purification of small molecules like KRAS G12D inhibitor 3 and remains as a counterion in the final product.[1][2][3][4] However, residual TFA can be toxic to cells and may interfere with biological assays, altering the molecule's activity or leading to inconsistent results.[1][5][6] Exchanging the TFA counterion for a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297), is crucial for obtaining accurate and reproducible data in preclinical and clinical studies.[1][4]
Q2: What are the common methods for TFA counterion exchange?
A2: The most common methods for TFA counterion exchange are:
-
Lyophilization with a stronger acid: This involves dissolving the compound in a solution of a stronger acid, like hydrochloric acid (HCl), and then lyophilizing the mixture.[5][7][8][9] This process is repeated multiple times to ensure complete exchange.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge and is highly effective for replacing TFA with a desired counterion like acetate or chloride.[5][6][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This involves re-purifying the compound using a mobile phase that contains a weaker, more biocompatible acid, such as acetic acid or formic acid, instead of TFA.[1][4][5]
Q3: How can I confirm that the TFA counterion has been successfully exchanged?
A3: Several analytical techniques can be used to confirm the removal of TFA and the presence of the new counterion. These include:
-
19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a direct and quantitative method to detect the presence of fluorine atoms in TFA.[5][11]
-
Ion Chromatography (IC): This method can quantify the amount of TFA and the new counterion (e.g., chloride, acetate) in the sample.[8]
-
Mass Spectrometry (MS): While not ideal for counterion detection, changes in the overall mass spectrum can sometimes indicate a successful exchange.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The disappearance of TFA-specific peaks can indicate its removal.[5][11]
Q4: Can the counterion exchange process affect the stability or activity of my KRAS G12D inhibitor?
A4: Yes, the conditions used for counterion exchange can potentially affect the stability and activity of the inhibitor. For example, using a very strong acid like concentrated HCl could lead to degradation of the compound.[5][10] It is important to use optimized and controlled conditions. The choice of the final salt form can also influence the inhibitor's solubility, stability, and pharmacokinetic properties.
Experimental Protocols
Here are detailed protocols for the two most common methods of TFA counterion exchange.
Protocol 1: TFA to Hydrochloride (HCl) Exchange via Lyophilization
This protocol is suitable for researchers who need to replace TFA with a chloride counterion.
Materials:
-
KRAS G12D inhibitor 3 (TFA salt)
-
0.1 M Hydrochloric Acid (HCl) in water
-
Milli-Q or deionized water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve a known amount of KRAS G12D inhibitor 3 (TFA salt) in a minimal amount of 0.1 M HCl. Ensure the inhibitor is fully dissolved.
-
Incubation: Allow the solution to stand at room temperature for 5-10 minutes.
-
Freezing: Freeze the solution completely. A dry ice/acetone bath or liquid nitrogen is recommended for rapid freezing.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repetition: To ensure complete exchange, repeat steps 1-4 at least three more times. For the subsequent cycles, the inhibitor should be dissolved in Milli-Q water instead of 0.1 M HCl to remove excess HCl.
-
Final Product: After the final lyophilization, the KRAS G12D inhibitor 3 will be in its hydrochloride salt form. Store appropriately.
| Parameter | Value | Notes |
| Starting Material | KRAS G12D inhibitor 3 (TFA salt) | Purity should be >95% |
| Reagent | 0.1 M Hydrochloric Acid | Use high-purity HCl |
| Number of Cycles | 4 | Minimum recommended for complete exchange |
| Final Product | KRAS G12D inhibitor 3 (HCl salt) | Confirm exchange with analytical methods |
Protocol 2: TFA to Acetate Exchange via Ion-Exchange Chromatography
This protocol is recommended for applications where a chloride-free product is desired.
Materials:
-
KRAS G12D inhibitor 3 (TFA salt)
-
Strong Anion Exchange (SAX) resin
-
1 M Sodium Acetate solution
-
0.1 M Acetic Acid in water
-
Milli-Q or deionized water
-
Chromatography column
Procedure:
-
Resin Preparation: Prepare a slurry of the SAX resin in Milli-Q water and pack it into a chromatography column.
-
Resin Activation: Wash the resin with 1 M Sodium Acetate solution to exchange the original counterions with acetate ions.
-
Equilibration: Equilibrate the column with 0.1 M Acetic Acid until the pH of the eluent is stable.
-
Sample Loading: Dissolve the KRAS G12D inhibitor 3 (TFA salt) in a minimal amount of the equilibration buffer (0.1 M Acetic Acid) and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to ensure all the TFA counterions are exchanged for acetate.
-
Elution: Elute the KRAS G12D inhibitor 3 (now as an acetate salt) from the column using an appropriate buffer.
-
Desalting and Lyophilization: Desalt the collected fractions if necessary and lyophilize to obtain the final product.
| Parameter | Value | Notes |
| Starting Material | KRAS G12D inhibitor 3 (TFA salt) | Purity should be >95% |
| Stationary Phase | Strong Anion Exchange (SAX) resin | Choose a resin with appropriate capacity |
| Mobile Phase | Acetic Acid based buffers | Optimize concentrations for binding and elution |
| Final Product | KRAS G12D inhibitor 3 (Acetate salt) | Confirm exchange and purity |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete TFA Removal | Insufficient number of lyophilization cycles or inadequate washing in IEX. | Increase the number of lyophilization cycles to 4-5. For IEX, increase the volume of the washing buffer. Confirm completion with 19F-NMR. |
| Low Product Recovery | Adsorption of the inhibitor to labware or degradation during the process. | Use low-adsorption labware. Ensure the pH and temperature conditions are not degrading the inhibitor. |
| Poor Peak Shape in HPLC after Exchange | Residual TFA or presence of other salts.[12] | Ensure complete removal of TFA. If using lyophilization with HCl, ensure excess HCl is removed. For IEX, perform a desalting step. |
| Inconsistent Biological Activity | Presence of residual TFA or degradation of the inhibitor. | Confirm complete TFA removal. Check the integrity of the inhibitor by LC-MS and NMR after the exchange process. |
| Baseline Drift in HPLC Analysis | Using TFA in the mobile phase.[1] | If possible, use a TFA-free mobile phase for analysis after the exchange. |
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of Inhibitor 3.
Caption: Experimental workflow for TFA counterion exchange of KRAS G12D Inhibitor 3.
References
- 1. omizzur.com [omizzur.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifetein.com [lifetein.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-works.com [bio-works.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.mournetrainingservices.co.uk [blog.mournetrainingservices.co.uk]
troubleshooting inconsistent results with KRAS G12D inhibitor 3 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KRAS G12D Inhibitor 3 TFA. The information is tailored to address common issues encountered during experiments and to provide a deeper understanding of the inhibitor's application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically targets the KRAS protein harboring the G12D mutation. This mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, leads to a constitutively active KRAS protein that continuously signals for cell growth and proliferation, driving tumor development in various cancers, including pancreatic, colorectal, and lung cancers.[1][2] The inhibitor is designed to bind to the mutant KRAS G12D protein, locking it in an inactive state and thereby blocking downstream signaling pathways such as the RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways.[3] this compound has a reported IC50 of <500 nM.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of the inhibitor.
| Condition | Recommendation |
| Powder | Store at -20°C for up to 2 years.[5] |
| DMSO Stock Solution | Prepare aliquots and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. |
| Preparation | Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[5] Prepare fresh dilutions from the stock solution for each experiment. |
Q3: In which cancer cell lines can I test this compound?
Several pancreatic and colorectal cancer cell lines harbor the KRAS G12D mutation and are suitable for testing this inhibitor. Commonly used pancreatic cancer cell lines include PANC-1, AsPC-1, HPAF-II, and SUIT-2.[3] For colorectal cancer, the LS513 and GP2d cell lines are often used.[3] It is essential to confirm the KRAS mutation status of your cell line before starting experiments.
Q4: I am observing inconsistent IC50 values. What could be the cause?
Inconsistent IC50 values can arise from several factors. Refer to the troubleshooting section below for a detailed guide. Key considerations include:
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition.[6]
-
Inhibitor Stability: Improper storage or repeated freeze-thaw cycles of the stock solution.[4]
-
Assay-Specific Variability: Differences in endpoint assays (e.g., MTT, CellTiter-Glo) and incubation times.[6]
-
TFA Salt Effects: The trifluoroacetate (B77799) (TFA) salt form of the inhibitor can sometimes influence experimental results.[7][8]
Troubleshooting Guide
Inconsistent or Unexpected Results
| Issue | Possible Cause(s) | Recommended Action(s) |
| High IC50 Value or Weak Response in a KRAS G12D Mutant Cell Line | Intrinsic Resistance: The cell line may have inherent resistance mechanisms, such as activation of bypass signaling pathways (e.g., PI3K/AKT).[3] | - Confirm KRAS G12D Status: Verify the mutation status of your cell line. - Assess Pathway Activation: Use Western blot to check for persistent phosphorylation of downstream effectors like ERK and AKT in the presence of the inhibitor. - Test Alternative Cell Lines: Use a more sensitive KRAS G12D mutant cell line as a positive control. |
| Suboptimal Experimental Conditions: Incorrect inhibitor concentration, insufficient incubation time, or unhealthy cells. | - Perform a Dose-Response Curve: Test a wider range of concentrations to determine the optimal inhibitory range for your specific cell line. - Optimize Incubation Time: Assess cell viability and pathway inhibition at multiple time points (e.g., 24, 48, 72 hours). - Monitor Cell Health: Ensure cells are healthy and within a consistent passage number range.[6] | |
| Inhibitor Instability: Degradation of the inhibitor due to improper storage or handling. | - Prepare Fresh Dilutions: Always make fresh dilutions from a concentrated stock for each experiment. - Verify Stock Concentration: If possible, confirm the concentration of your stock solution. | |
| Initial Inhibition Followed by Signal Recovery (e.g., pERK levels rebound) | Feedback Reactivation: Inhibition of the MAPK pathway can trigger feedback loops that reactivate upstream receptor tyrosine kinases (RTKs) like EGFR, leading to a rebound in signaling.[6] | - Time-Course Western Blot: Analyze pERK and pEGFR levels at various time points (e.g., 4, 8, 24, 48 hours) after treatment. - Consider Combination Therapy: Evaluate the synergistic effect of combining the KRAS G12D inhibitor with an RTK inhibitor. |
| Discrepancy Between 2D and 3D Culture Results | Limited Drug Penetration: The dense structure of 3D models (spheroids, organoids) can hinder inhibitor diffusion.[9] | - Optimize 3D Culture Conditions: Ensure your 3D model is well-established and allows for effective inhibitor penetration. - Conduct Dose-Response and Time-Course Studies in Both Models: Systematically characterize the differences in sensitivity between 2D and 3D formats. |
| Altered Cellular State: Cells in 3D culture often have different proliferation rates and metabolic states. | - Analyze Key Markers: Assess proliferation and metabolic markers in both 2D and 3D cultures to understand the differences in cellular states. | |
| Potential Off-Target Effects | Non-Specific Binding: The inhibitor may interact with other cellular targets, especially at higher concentrations. | - Use a KRAS WT Control: Compare the effects of the inhibitor on a KRAS wild-type cell line to the KRAS G12D mutant line. A truly on-target effect should be more pronounced in the mutant line. - Rescue Experiments: Attempt to rescue the observed phenotype by expressing a constitutively active downstream effector (e.g., MEK or ERK).[6] |
| TFA Counter-ion Effects: The TFA salt can sometimes cause non-specific cellular effects, such as inhibiting or promoting cell growth.[7][8] | - Test Vehicle Control with TFA: Include a vehicle control that contains a similar concentration of TFA to that present in your inhibitor treatment. - Consider Salt Exchange: For sensitive assays, consider exchanging the TFA salt for a more biologically inert salt like hydrochloride (HCl).[7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a method to determine the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Seed KRAS G12D mutant cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[3]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (DMSO) at a final concentration consistent across all wells (typically ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This protocol describes a method to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., pERK) following treatment with this compound.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 3 hours).[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (as a loading control) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Inhibition of the KRAS G12D signaling cascade.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. cenmed.com [cenmed.com]
- 2. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 3. This compound – 美仑生物 [meilunbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|2757095-12-6|COA [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of TFA on KRAS G12D Inhibitor 3 Biological Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the biological activity of KRAS G12D Inhibitor 3, particularly concerning the potential impact of trifluoroacetic acid (TFA) contamination. TFA is often used during the synthesis and purification of small molecules and can remain as a residual salt, potentially affecting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why might it be present in my sample of KRAS G12D Inhibitor 3?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used in chemical synthesis, particularly in the purification of peptides and small molecules using reverse-phase high-performance liquid chromatography (HPLC).[1][2][3] During this process, TFA can form salts with the compound of interest. If not adequately removed, residual TFA can be present in the final product and may influence its physicochemical properties and biological activity.[3]
Q2: How can residual TFA potentially affect the biological activity of KRAS G12D Inhibitor 3?
A: Residual TFA can impact biological experiments in several ways:
-
Alteration of pH: As a strong acid, TFA can lower the pH of your experimental medium, which can affect cell health, enzyme activity, and protein stability.
-
Direct Cellular Effects: TFA has been reported to have direct effects on cell growth and viability, with some studies showing inhibition of cell growth at certain concentrations and promotion at others.[1][4]
-
Protein Interaction: TFA has been shown to interact with proteins, potentially altering their conformation and function.[3]
-
Assay Interference: The presence of TFA can interfere with certain assay technologies, leading to unreliable results.
Q3: My KRAS G12D Inhibitor 3 is a TFA salt. Do I need to remove the TFA before my experiment?
A: It is highly recommended to perform a salt exchange to a more biologically compatible salt, such as hydrochloride (HCl) or acetate, especially for cellular and in vivo studies.[5] This helps to ensure that the observed biological effects are solely attributable to the inhibitor itself and not to the TFA counter-ion.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
You may observe significant variability in the half-maximal inhibitory concentration (IC50) of KRAS G12D Inhibitor 3 across different experiments or when compared to published data.
Table 1: Hypothetical IC50 Values for KRAS G12D Inhibitor 3 in PANC-1 Cells
| Inhibitor Batch | TFA Content | Observed IC50 (nM) | Notes |
| Batch A | High (TFA Salt) | 50 nM | Higher than expected, significant cell death at high concentrations even in control wells. |
| Batch B | Low (HCl Salt) | 10 nM | Consistent with expected potency. |
| Batch C | Unknown | 25-75 nM (variable) | High variability between replicates. |
Possible Causes and Solutions:
-
Cause: High or variable concentrations of residual TFA are altering the pH of the culture medium, affecting cell health and inhibitor potency.
-
Solution:
-
Quantify TFA Content: If possible, determine the TFA content in your inhibitor stock.
-
pH Measurement: Measure the pH of your cell culture medium after adding the inhibitor at the highest concentration used in your assay. If the pH drops significantly, TFA is likely the culprit.
-
Salt Exchange: Perform a salt exchange on your inhibitor to replace the TFA salt with a more biocompatible one like HCl or acetate.
-
Buffering Capacity: Ensure your culture medium has sufficient buffering capacity to counteract minor pH changes.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Your KRAS G12D Inhibitor 3 shows high potency in a biochemical assay (e.g., inhibiting KRAS-RAF interaction) but weak activity in cell-based assays.
Possible Causes and Solutions:
-
Cause: TFA may be directly inhibiting the components of your biochemical assay, leading to a false positive result. For example, TFA could denature the proteins involved or interfere with the detection method (e.g., fluorescence or luminescence).
-
Solution:
-
Control for TFA: Run a control experiment with TFA alone in your biochemical assay to see if it has any effect on the signal.
-
Use TFA-free Inhibitor: Whenever possible, use a TFA-free form of the inhibitor in your biochemical assays to validate the results.
-
Orthogonal Assays: Validate your findings using a different, preferably label-free, biochemical assay format that is less susceptible to interference from small molecules like TFA.
-
Issue 3: Unexpected Off-Target Effects or Cellular Phenotypes
You observe cellular effects that are not consistent with the known downstream signaling of KRAS G12D, such as unexpected changes in cell morphology or toxicity in KRAS wild-type cells.
Possible Causes and Solutions:
-
Cause: TFA itself can induce cellular stress and alter gene expression, leading to phenotypes that are independent of KRAS G12D inhibition.[1]
-
Solution:
-
TFA-only Control: Treat your cells with a concentration of TFA equivalent to what might be present in your inhibitor-treated wells. This will help you distinguish the effects of the inhibitor from the effects of the TFA.
-
Compare Salt Forms: Compare the cellular phenotype induced by the TFA salt of your inhibitor with that of a different salt form (e.g., HCl). If the unexpected phenotype is only present with the TFA salt, it is likely a TFA-mediated effect.
-
Downstream Pathway Analysis: Perform western blotting or other pathway analysis techniques to confirm that the observed cellular effects are correlated with the inhibition of the KRAS-MAPK signaling pathway.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed KRAS G12D mutant cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of KRAS G12D Inhibitor 3 in the appropriate cell culture medium. It is crucial to ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the desired inhibitor concentrations to the cells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Protocol 2: Western Blotting for KRAS Pathway Analysis
-
Cell Treatment: Seed cells in a 6-well plate and treat with KRAS G12D Inhibitor 3 at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Controlling for TFA Effects in Experiments with KRAS G12D Inhibitor 3
For Research Use Only. Not for use in diagnostic procedures.
This technical support guide provides essential troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KRAS G12D Inhibitor 3. The focus of this document is to address and mitigate the potential confounding effects of Trifluoroacetic acid (TFA), a common artifact from small molecule purification that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why might it be in my KRAS G12D Inhibitor 3 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively during the chemical synthesis and purification of small molecules and peptides, including many kinase inhibitors.[1][2][3] It is highly effective for processes like reverse-phase high-performance liquid chromatography (RP-HPLC). As a result, the final lyophilized inhibitor is often a TFA salt. The amount of TFA can be substantial, sometimes making up 10-45% of the total weight of the product.[1]
Q2: How can residual TFA affect my experimental results?
A2: Even at low concentrations, residual TFA can significantly interfere with both biochemical and cell-based assays.[1][4] Its acidic nature can lower the pH of your assay buffer or cell culture medium, which can lead to a variety of artifacts.[1] These may include decreased cell viability, altered protein function, or non-specific changes in cell signaling, which could be misinterpreted as a specific effect of the KRAS G12D inhibitor.[1][5]
Q3: What specific effects of TFA have been observed in cell-based assays?
A3: TFA has been shown to be cytotoxic at certain concentrations, which vary depending on the cell line and assay duration.[1] Some studies have reported that TFA concentrations as low as 0.1 mM can inhibit cell proliferation.[1] In other cases, it has been observed to stimulate cell growth or induce inflammatory responses.[5] These unpredictable effects make it crucial to control for the presence of TFA.
Q4: How can I determine if my results are due to the inhibitor or a TFA artifact?
A4: The most critical experiment is to run a "TFA control".[1] This involves treating your cells or assay with a vehicle solution that contains the same concentration of TFA as your inhibitor-treated samples, but without the inhibitor itself. This allows you to directly observe the effects of the TFA counter-ion and subtract them from the effects seen with your inhibitor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or unexpected activity in vehicle control wells. | Residual TFA in the inhibitor's solvent (e.g., DMSO) is causing non-specific effects. | 1. Run a TFA-only control: Prepare a solution of TFA in your vehicle at the same molar concentration as in your inhibitor stock and test it in your assay. 2. Check Media pH: After adding your inhibitor stock to the culture medium, verify that the pH is within the optimal physiological range (typically 7.2-7.4).[1] |
| Inconsistent results or poor reproducibility between experiments. | Variable TFA concentration in different aliquots or batches of the inhibitor. | 1. Quantify TFA content: If possible, use techniques like 19F NMR or capillary electrophoresis to determine the exact TFA content in your inhibitor stock.[6] 2. Perform salt exchange: Exchange the TFA salt for a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297), to ensure consistency. (See Protocol 1).[2][4] |
| Lower than expected potency of KRAS G12D Inhibitor 3. | TFA-induced pH shift is altering the inhibitor's structure, solubility, or its interaction with the KRAS G12D protein. | 1. Optimize Buffer System: Ensure your assay buffer has sufficient buffering capacity to counteract the acidity of TFA. 2. Remove TFA: Use a salt exchange or buffer exchange protocol to completely remove TFA from your inhibitor preparation before use. (See Protocols 1 and 2). |
Experimental Protocols
Protocol 1: TFA Exchange to Hydrochloride (HCl) Salt
This protocol is used to replace the TFA counter-ion with chloride. This is a common and effective method to eliminate TFA interference.[4][7][8]
-
Dissolution: Dissolve the peptide-TFA salt in distilled, deionized water at a concentration of approximately 1 mg/mL.
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[2][7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[7][8]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[2][7]
-
Lyophilization: Lyophilize the sample overnight until all liquid is removed, leaving a dry powder.[2][7]
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.[2][7]
-
Final Reconstitution: After the final lyophilization, reconstitute the inhibitor (now as an HCl salt) in your desired solvent for the experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This method is highly effective for removing TFA and replacing it with a desired counter-ion, such as acetate.[7][9]
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of inhibitor.[7][8]
-
Equilibration: Equilibrate the column with a low ionic strength buffer.
-
Sample Loading: Dissolve the inhibitor-TFA salt in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several volumes of the equilibration buffer. The positively charged inhibitor will bind to the resin, while the negatively charged TFA ions will be washed away.
-
Elution: Elute the inhibitor from the column using a buffer containing a different, more biocompatible counter-ion (e.g., sodium acetate).
-
Lyophilization: Lyophilize the collected fractions containing your inhibitor to obtain the final product as an acetate salt.
Visualizations
Caption: Workflow for controlling and interpreting TFA effects.
Caption: Specific vs. non-specific effects on KRAS signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com.cn [genscript.com.cn]
- 6. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of KRAS G12D Inhibitor 3 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of KRAS G12D inhibitor 3 TFA.
Disclaimer
Information on the in vivo pharmacokinetics and formulation of this compound is not extensively available in the public domain. The guidance provided here is based on the known physicochemical properties of the compound and general principles for enhancing the bioavailability of poorly soluble small molecule inhibitors. Recommendations should be adapted and optimized based on internally generated experimental data.
Compound Information
A summary of the known properties of this compound is provided below.
| Property | Value | Source |
| Chemical Name | 2-Naphthalenol, 4-[6-chloro-4-(3,8-diazabicyclo[3.2.1]oct-3-yl)-8-fluoro-2-[[(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methoxy]-7-quinazolinyl]-5-ethynyl-6-fluoro-, 2,2,2-trifluoroacetate (1:1) | [1] |
| Molecular Formula | C36H32ClF6N5O4 | [2][3] |
| Molecular Weight | 748.11 g/mol | [2][3] |
| CAS Number | 2757095-12-6 | [2][3] |
| In Vitro IC50 | <500 nM | [2][3] |
| Solubility | ≥ 100 mg/mL in DMSO | [2][4] |
| Appearance | Light yellow to yellow solid | [1][2] |
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at evaluating the efficacy of this compound.
Question: We are observing low or inconsistent plasma exposure of this compound in our rodent models following oral administration. What are the likely causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for many small molecule inhibitors, often stemming from poor aqueous solubility and/or low permeability. Here’s a systematic approach to troubleshoot this issue:
1. Characterize Physicochemical Properties:
-
Aqueous Solubility: The high solubility in DMSO does not predict its solubility in aqueous media. The first step is to determine the kinetic and thermodynamic solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Permeability: Assess the compound's permeability using an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based assay like the Caco-2 permeability assay. According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and high permeability are Class II, while those with low solubility and low permeability are Class IV.[3] This classification will guide your formulation strategy.
2. Initial Formulation Strategies: If poor solubility is confirmed, consider the following formulation approaches to improve dissolution and absorption.
| Formulation Strategy | Principle | Advantages | Considerations |
| Co-solvent Systems | Solubilizing the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG300, Tween 80) and an aqueous vehicle. | Simple to prepare for early-stage studies. | Risk of drug precipitation upon dilution in the GI tract. Potential for solvent toxicity. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymer matrix in a non-crystalline, amorphous state to increase its apparent solubility and dissolution rate. | Can significantly enhance oral absorption. | Requires screening of polymers and drug loading. Physical stability of the amorphous form needs to be monitored. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). | Can improve solubility and take advantage of lipid absorption pathways. | Complexity in formulation development and characterization. |
| Particle Size Reduction | Increasing the surface area of the drug particles through micronization or nanocrystal technology (nanosuspensions) to enhance the dissolution rate, as described by the Noyes-Whitney equation.[3] | A well-established technique that can be highly effective. | May not be sufficient for extremely insoluble compounds. Requires specialized equipment. |
3. Evaluate Preclinical Pharmacokinetics: Once you have developed a prototype formulation, a preclinical pharmacokinetic (PK) study is essential.
| PK Parameter | Description | Implication of Poor Results |
| Cmax (Maximum Concentration) | The peak plasma concentration of the drug. | A low Cmax suggests poor absorption. |
| Tmax (Time to Cmax) | The time at which Cmax is reached. | A delayed Tmax could indicate slow dissolution or absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | A low AUC indicates poor overall bioavailability. |
| t1/2 (Half-life) | The time it takes for the plasma concentration to reduce by half. | A very short half-life may indicate rapid metabolism or clearance. |
A study in rats on a similar KRAS G12D inhibitor, MRTX1133, revealed a low oral bioavailability of 2.92%, a Cmax of 129.90 ± 25.23 ng/mL at 45 minutes, and a short half-life of 1.12 ± 0.46 h after oral administration.[5] This highlights the challenges faced by this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for KRAS G12D inhibitors? A1: KRAS is a small GTPase that acts as a molecular switch in cell signaling.[6] It cycles between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state that drives downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to uncontrolled cell proliferation and tumor growth.[4][7] KRAS G12D inhibitors are designed to bind to the mutant protein, often in a pocket near the switch-II region, preventing it from interacting with its downstream effectors and thereby blocking oncogenic signaling.[8][9]
Q2: What in vivo models are appropriate for testing this compound? A2: Standard preclinical models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in immunocompromised mice. For CDX models, human pancreatic (e.g., AsPC-1, Panc 04.03) or colorectal cancer cell lines harboring the KRAS G12D mutation are commonly used.[8][10] In vivo studies with other KRAS G12D inhibitors have demonstrated tumor growth inhibition in such models.[10][11]
Q3: Are there any known resistance mechanisms to KRAS G12D inhibitors that we should be aware of during our in vivo studies? A3: While specific resistance mechanisms to this compound are not documented, studies with other KRAS inhibitors have shown that resistance can emerge. For example, with the inhibitor MRTX1133, acquired resistance has been linked to the activation of the VEGFA-VEGFR2 signaling pathway.[12] Combination therapies, such as co-administration with immunotherapy agents, have been explored to overcome resistance and achieve more durable tumor regression in preclinical models.[13]
Q4: How do we design a basic preclinical study to assess the oral bioavailability of our formulation? A4: A standard preclinical bioavailability study in rodents (e.g., rats or mice) typically involves two arms: an intravenous (IV) administration group and an oral (PO) administration group.
-
IV Arm: Administer a known dose of the inhibitor (solubilized, e.g., in a co-solvent system) intravenously. This allows for the determination of clearance and the volume of distribution, and the AUC from this arm serves as the 100% bioavailability reference.
-
PO Arm: Administer a higher dose of the inhibitor using your test formulation.
-
Blood Sampling: Collect blood samples at multiple time points for both groups (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Analysis: Analyze the plasma concentrations of the drug using a validated analytical method, such as LC-MS/MS.[5]
-
Calculation: Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to your research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | whatman (沃特曼) [fluoroprobe.com]
- 6. Hyperway’s KRAS G12D inhibitor demonstrates potent preclinical antitumor activity | BioWorld [bioworld.com]
- 7. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. KRAS G12D inhibitor 1 | KRAS G12D inhibitor | CAS 2621928-43-4 | Buy KRAS G12D inhibitor 1 from Supplier InvivoChem [invivochem.com]
- 11. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 13. cenmed.com [cenmed.com]
minimizing variability in click chemistry reactions with KRAS G12D inhibitor 3 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KRAS G12D inhibitor 3 TFA in click chemistry reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound.
Issue 1: Low or No Product Yield
Question: I am not seeing the expected product yield in my click chemistry reaction with this compound. What are the possible causes and solutions?
Answer: Low or no product yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.
-
Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1]
-
Solution:
-
Use a reducing agent, such as sodium ascorbate (B8700270), to generate Cu(I) in situ from a Cu(II) source like CuSO₄·5H₂O.[1]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1][2]
-
Employ a stabilizing ligand to protect the Cu(I) catalyst from oxidation.[1]
-
-
-
In-situ Reductant Issues: While sodium ascorbate is a common choice, it can also contribute to the generation of reactive oxygen species (ROS) that may damage biomolecules.[3]
-
Sub-optimal Reagent Concentrations: The concentration of reactants and catalyst can significantly impact reaction efficiency.
-
Solution:
-
A threshold concentration of the copper catalyst (often around 50 μM) may be necessary for the reaction to proceed efficiently, with maximal activity typically observed around 250 μM.[4]
-
For bioconjugation, the copper complex is often used in stoichiometric or excess amounts relative to the azide (B81097) and alkyne.[4]
-
-
-
Inaccessible Alkyne or Azide: The alkyne group on the this compound or the azide on the target molecule may be inaccessible due to steric hindrance or the folding of a biomolecule.[1][4]
-
Solution:
-
Consider using denaturing or solvating conditions, such as adding DMSO, to improve the accessibility of the reactive groups.[4]
-
If working with proteins or oligonucleotides, perform a test reaction with a small molecule alkyne (e.g., propargyl alcohol) to confirm that the azide is reactive and the copper catalyst is active in your system.[4]
-
-
Issue 2: Formation of Side Products
Question: I am observing unexpected side products in my reaction mixture. What could be causing this?
Answer: The most common side reaction in CuAAC is the homocoupling of alkynes, also known as Glaser coupling, which leads to the formation of diynes.[1]
-
Cause: This side reaction is often promoted by the presence of Cu(II) ions and oxygen.[2]
-
Solution:
-
Minimize oxygen exposure by working under an inert atmosphere.[2]
-
Use a stabilizing ligand to chelate the copper catalyst and minimize its participation in side reactions.[1]
-
Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction to maintain the copper in the Cu(I) state.[2]
-
-
Issue 3: Reaction Inconsistency and Lack of Reproducibility
Question: My click chemistry reaction with this compound works well sometimes but fails on other occasions. What could be the reason for this inconsistency?
Answer: Lack of reproducibility is often due to subtle variations in reaction setup and reagent handling.[5]
-
Oxygen Sensitivity: The primary source of inconsistency is often the acute oxygen sensitivity of the Cu(I) catalyst.[3][6]
-
Reagent Stability and Order of Addition: The stability of reagents and the order in which they are added can affect the outcome.
-
Solution:
-
Always use freshly prepared sodium ascorbate solution.[1]
-
A recommended order of addition is to first mix the CuSO₄ with the ligand, add this mixture to the solution containing the azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.[3] Avoid adding ascorbate to the copper solution in the absence of the ligand.[3]
-
-
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.[5]
-
Solution: Ensure the purity of the this compound, the azide-containing molecule, and all other reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in click chemistry?
A1: this compound is an inhibitor of the KRAS G12D mutant protein with an IC50 of less than 500 nM.[7][8][9] It is also a click chemistry reagent because it contains a terminal alkyne group.[7][8] This alkyne group allows it to be covalently linked to molecules containing an azide group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][8]
Q2: What is the fundamental mechanism of the CuAAC reaction?
A2: The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne (present on the KRAS inhibitor) and an azide to form a stable 1,2,3-triazole ring.[1][10] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[1][10]
Q3: Why is a ligand often used in CuAAC bioconjugation reactions?
A3: In the context of bioconjugation, ligands play a crucial dual role. Firstly, they protect the Cu(I) catalyst from oxidation and disproportionation, thereby maintaining its catalytic activity.[1][3] Secondly, and importantly for reactions involving sensitive biomolecules, certain ligands can help protect these molecules from damage caused by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[2][3] Ligands can also accelerate the rate of the click reaction.[2]
Q4: What are the recommended storage conditions for this compound?
A4: The recommended storage for the stock solution is at -80°C for up to 6 months or at -20°C for 1 month, kept sealed and away from moisture and light.[7]
Q5: Can I perform this reaction without a copper catalyst?
A5: The specific reaction involving this compound as described is a copper-catalyzed reaction. However, there are "copper-free" click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilize strained alkynes (e.g., cyclooctynes) to react with azides without the need for a catalyst.[4][11] These methods are particularly useful for applications in living systems where the cytotoxicity of copper is a concern.[11]
Data and Protocols
Quantitative Data Summary
The following table summarizes typical concentration ranges for reagents in a CuAAC reaction for bioconjugation. Optimal concentrations may need to be determined empirically for specific applications.
| Reagent | Typical Concentration Range | Purpose | Reference |
| Alkyne (this compound) | 10 µM - 5 mM | Reactant | [3] |
| Azide-modified Biomolecule | 10 µM - 1 mM | Reactant | [10] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Catalyst Precursor | [4][10] |
| Sodium Ascorbate | 1 mM - 5 mM | Reducing Agent | [2][10] |
| Copper-stabilizing Ligand (e.g., THPTA) | 250 µM - 5 mM (often 5:1 ratio to Cu) | Catalyst stabilization, reaction acceleration, and biomolecule protection | [2] |
Experimental Protocols
Protocol 1: General Protocol for Bioconjugation with this compound
This protocol provides a general framework for the conjugation of the alkyne-containing this compound to an azide-modified biomolecule (e.g., a protein or oligonucleotide).
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) solution (e.g., 50-100 mM in water)
-
Sodium Ascorbate solution (e.g., 100-300 mM in water, prepare fresh )
-
Reaction Buffer (e.g., PBS, deoxygenated)
Procedure:
-
Sample Preparation: In a microfuge tube, combine the azide-modified biomolecule and the this compound in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the ligand solution. A typical ligand-to-copper ratio is 5:1.[2] Vortex briefly to mix.
-
Add Catalyst Premix: Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[10]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[10] The reaction can be protected from light.
-
Purification: After the reaction is complete, purify the conjugated product to remove unreacted reagents, catalyst, and ligand. This can be achieved by methods such as ethanol (B145695) precipitation (for DNA/RNA), dialysis, or size exclusion chromatography (for proteins).[10]
Protocol 2: Monitoring Reaction Progress (Optional)
For optimization, the progress of the CuAAC reaction can be monitored using a fluorogenic azide, which becomes fluorescent upon triazole formation.[3]
-
Test Reaction: Perform a small-scale reaction using a model alkyne (e.g., propargyl alcohol) and a fluorogenic azide under your intended experimental conditions (buffer, temperature).[4]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorogenic azide. This will help confirm that the catalytic system is active and can be used to optimize reaction times.[3]
Visualizations
Caption: Simplified KRAS G12D signaling pathway and inhibitor action.
Caption: General experimental workflow for CuAAC bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
Validation & Comparative
Navigating the Maze of Selectivity: A Comparative Guide to KRAS G12D Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective cancer therapeutics is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of emerging KRAS G12D inhibitors, with a focus on the publicly available data for the research compound "3 TFA" and its more extensively characterized counterparts, MRTX1133 and HRS-4642. A lack of selectivity can lead to off-target effects and potential toxicity, underscoring the critical need for rigorous cross-reactivity profiling in drug development.
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is particularly prevalent and has historically been considered "undruggable." The development of specific inhibitors for this target represents a significant therapeutic advance. This guide aims to provide an objective comparison based on available preclinical data.
Comparative Analysis of Inhibitor Potency and Selectivity
Quantitative data on the inhibitory activity and selectivity of KRAS G12D inhibitors are crucial for evaluating their therapeutic potential. The following table summarizes the available data for "3 TFA," MRTX1133, and HRS-4642. It is important to note that publicly available cross-reactivity data for "3 TFA" is limited.
| Inhibitor | Target | IC50 / Kd | Selectivity Profile |
| KRAS G12D inhibitor 3 TFA | KRAS G12D | <500 nM (IC50)[1][2] | Limited publicly available data. Further kinome-wide screening is needed to fully characterize its cross-reactivity. |
| MRTX1133 | KRAS G12D | ~0.2 pM (Kd, estimated)[3] | Highly selective. Reported to be >1000-fold selective for KRAS G12D over wild-type KRAS.[1] Also shows activity against other KRAS mutations (G12C, G12V, G13D) but not HRAS or NRAS.[4] |
| HRS-4642 | KRAS G12D | 0.083 nM (Kd)[5] | Highly selective. Over 20-fold selective for KRAS G12D over wild-type KRAS and KRAS G12C.[5] IC50 values against cell lines with other KRAS mutations (G12C, G12V, G13D) are >1000 nM. |
Experimental Methodologies
A comprehensive assessment of an inhibitor's selectivity involves a multi-pronged approach, combining biochemical and cell-based assays. Below are detailed protocols for key experiments used to generate the data cited in this guide.
In Vitro Kinase Profiling (Kinome Scan)
This assay is the gold standard for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.
-
Objective: To determine the inhibitory activity of a compound against a large number of purified kinases.
-
Methodology: A common method is a radiometric assay that measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or DMSO (vehicle control).
-
Incubation: Incubate at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration is typically at or near the Km for each kinase.
-
Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition for each inhibitor concentration is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.
-
Objective: To confirm direct binding of an inhibitor to its target protein within intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a test compound to a target protein in real-time.
-
Objective: To quantify the apparent intracellular affinity of a test compound for its target protein.
-
Methodology:
-
Cell Preparation: Genetically engineer cells to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target.
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the fluorescent tracer when they are in close proximity (i.e., when the tracer is bound to the target protein).
-
Compound Addition: Add the test compound to the cells. If the compound binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Detection: Measure the BRET signal using a plate reader.
-
Data Analysis: The decrease in the BRET signal is proportional to the amount of target engagement by the test compound. This allows for the determination of the compound's intracellular affinity (e.g., IC50).
-
Visualizing Key Pathways and Workflows
Understanding the biological context and the experimental process is crucial for interpreting cross-reactivity data. The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and a typical workflow for assessing inhibitor selectivity.
Caption: The KRAS signaling pathway, a critical regulator of cell growth and survival.
Caption: A typical experimental workflow for assessing inhibitor selectivity.
Conclusion
The development of KRAS G12D inhibitors is a rapidly advancing field with the potential to transform the treatment landscape for many cancers. Based on the currently available data, both MRTX1133 and HRS-4642 demonstrate high selectivity for KRAS G12D, a critical attribute for minimizing off-target effects. While "this compound" has been identified as an inhibitor of the target, a comprehensive public cross-reactivity profile is not yet available, precluding a direct and detailed comparison. As more data becomes public, a clearer picture of the comparative selectivity of these and other emerging KRAS G12D inhibitors will undoubtedly emerge, guiding the development of the next generation of precision cancer therapies.
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. HRS-4642 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
Validating On-Target Activity of KRAS G12D Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a critical signaling hub in cellular growth pathways, has long been a challenging target in oncology. The G12D mutation is one of the most prevalent oncogenic alterations in KRAS, driving tumor progression in a significant number of cancers, including pancreatic, colorectal, and lung adenocarcinomas. The development of direct inhibitors against this specific mutant form represents a significant advancement in precision medicine.
This guide provides a comparative overview of the on-target activity of the publicly disclosed "KRAS G12D inhibitor 3 TFA" and other notable KRAS G12D inhibitors, MRTX1133 and TH-Z835. Due to the limited publicly available experimental data for "this compound," this guide focuses on establishing a framework for comparison and highlights the types of experimental validation required.
Comparative Analysis of On-Target Activity
The efficacy of a KRAS G12D inhibitor is determined through a series of biochemical and cell-based assays, culminating in in vivo tumor models. These assays measure the inhibitor's ability to directly bind to the KRAS G12D protein, inhibit its signaling activity within cancer cells, and ultimately suppress tumor growth.
Biochemical Activity
Biochemical assays are crucial for determining the direct interaction of an inhibitor with the target protein and its immediate effect on protein function.
| Inhibitor | Target | Assay Type | Key Readout (IC50/Kd) | Selectivity | Reference |
| This compound | KRAS G12D | Not Specified | <500 nM (IC50) | Data Not Available | [1][2][3] |
| MRTX1133 | GDP-bound KRAS G12D | Homogeneous Time-Resolved Fluorescence (HTRF) | <2 nM (IC50) | High selectivity over wild-type KRAS and other mutants.[4][5] | [5] |
| TH-Z835 | GDP- and GTP-bound KRAS G12D | Isothermal Titration Calorimetry (ITC) | Data Not Available | Selective for KRAS G12D over KRAS WT and KRAS G12C.[6] | [6] |
Cellular Activity
Cell-based assays assess the inhibitor's ability to penetrate cells and modulate the KRAS signaling pathway in a more physiologically relevant context.
| Inhibitor | Cell Line (KRAS status) | Assay Type | Key Readout (IC50) | Downstream Effect | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| MRTX1133 | AGS (KRAS G12D) | 2D Viability Assay | 6 nM | Inhibition of ERK phosphorylation (IC50 = 2 nM). | |
| TH-Z835 | PANC-1 (KRAS G12D) | Cell Proliferation Assay | 4.4 µM | Inhibition of MAPK signaling.[6] | [6] |
| TH-Z835 | Panc 04.03 (KRAS G12D) | Cell Proliferation Assay | 4.7 µM | Inhibition of MAPK signaling.[6] | [6] |
In Vivo Efficacy
In vivo studies using animal models are the definitive preclinical step to evaluate an inhibitor's anti-tumor activity, tolerability, and pharmacokinetic properties.
| Inhibitor | Tumor Model | Dosing | Key Readout | Reference |
| This compound | Data Not Available | Data Not Available | Antitumor effects reported.[1][2][3] | [1][2][3] |
| MRTX1133 | Panc 04.03 xenograft | 10 and 30 mg/kg BID (IP) | -62% and -73% tumor regressions, respectively. | |
| TH-Z835 | Pancreatic cancer mouse model | Data Not Available | Significant reduction in tumor volume.[6] | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the validation of KRAS G12D inhibitors.
Western Blot for Phospho-ERK Inhibition
This assay is used to measure the inhibition of the downstream MAPK signaling pathway.
-
Cell Culture and Treatment: Seed KRAS G12D mutant cancer cells (e.g., PANC-1, AGS) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the KRAS G12D inhibitor for a specified period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of p-ERK to total ERK.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the inhibitor on cancer cell proliferation and viability.
-
Cell Seeding: Plate KRAS G12D mutant cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12D inhibitor and incubate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12D mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the KRAS G12D inhibitor or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing Pathways and Workflows
KRAS Signaling Pathway
The KRAS protein is a key upstream regulator of multiple signaling cascades that control cell proliferation, survival, and differentiation. The G12D mutation leads to constitutive activation of these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to Non-Covalent KRAS G12D Inhibitors: Benchmarking Against KRAS G12D Inhibitor 3 TFA
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors for previously "undruggable" targets, with the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) being a prime example. The KRAS G12D mutation is one of the most prevalent oncogenic drivers in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. This guide provides an objective comparison of KRAS G12D inhibitor 3 TFA with other non-covalent inhibitors targeting this specific mutation, supported by available preclinical experimental data.
While comprehensive public data for this compound is limited, this guide leverages information on well-characterized non-covalent inhibitors, such as MRTX1133 and HRS-4642, to provide a comparative framework.
Quantitative Data Summary
The following tables summarize the available quantitative data for various non-covalent KRAS G12D inhibitors, facilitating a comparison of their biochemical potency, cellular activity, and in vivo efficacy. Direct comparison should be approached with caution due to variations in experimental assays and conditions across different studies.
Table 1: Biochemical Potency Against KRAS G12D
| Inhibitor | Assay Type | Target | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| This compound | Not Specified | KRAS G12D | Not Reported | <500 nM | [1][2] |
| MRTX1133 | Surface Plasmon Resonance (SPR) | GDP-loaded KRAS G12D | ~0.2 pM | <2 nM | [3] |
| HRS-4642 | Surface Plasmon Resonance (SPR) | KRAS G12D | Not Reported | Not Reported | [4] |
| GFH375 (VS-7375) | Not Specified | KRAS G12D (ON/OFF state) | Not Reported | Not Reported | [4] |
Table 2: Cellular Activity in KRAS G12D Mutant Cell Lines
| Inhibitor | Cell Line(s) | Assay Type | IC50 (Cell Viability) | IC50 (pERK Inhibition) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |
| MRTX1133 | AGS, Panc 04.03, AsPC-1, etc. | 2D Viability Assay | 6 nM (AGS) | 2 nM (AGS) | [5] |
| HRS-4642 | AsPC-1, GP2d | Not Specified | Potent specific inhibition | Not Reported | [4] |
| GFH375 (VS-7375) | Not Specified | Not Specified | Inhibits tumor cell proliferation | Suppresses pathway activation | [4] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound | Not Reported | Not Reported | Antitumor effects reported | [1][2] |
| MRTX1133 | Panc 04.03 xenograft | 10 and 30 mg/kg BID (IP) | -62% and -73% regression, respectively | [5] |
| HRS-4642 | AsPC-1, GP2d xenograft, PDX | Not Specified | Significant inhibition of tumor growth | [4] |
| GFH375 (VS-7375) | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of KRAS G12D inhibitors are provided below. These protocols are based on established and widely used techniques in the field.
Biochemical Assay: Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of a non-covalent inhibitor to purified KRAS G12D protein.
Methodology:
-
Protein Immobilization: Recombinant human KRAS G12D protein is immobilized on a sensor chip (e.g., CM5) via amine coupling. The protein is loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP) or GDP.
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: The diluted inhibitor solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of the inhibitor are monitored in real-time by measuring the change in the surface plasmon resonance signal.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Assay: Western Blot for pERK Inhibition
Objective: To assess the ability of an inhibitor to block downstream signaling from KRAS G12D by measuring the phosphorylation of ERK.[6]
Methodology:
-
Cell Culture and Treatment: KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc 04.03) are seeded in multi-well plates and allowed to adhere overnight. Cells are then treated with a range of concentrations of the inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the extent of inhibition.
Cellular Assay: Cell Viability (MTT) Assay
Objective: To determine the effect of an inhibitor on the proliferation and viability of KRAS G12D mutant cancer cells.[7]
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.[7]
-
Compound Treatment: A serial dilution of the inhibitor is prepared, and cells are treated for a specified duration (e.g., 72 hours).[7]
-
MTT Incubation: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[7]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[7]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated from the dose-response curve.
In Vivo Assay: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a KRAS G12D inhibitor in a living organism.[8]
Methodology:
-
Cell Implantation: Human cancer cells harboring the KRAS G12D mutation are subcutaneously injected into immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and vehicle control groups.[8]
-
Drug Administration: The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[8]
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.[8]
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI) or tumor regression compared to the control group. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).
Visualizations
KRAS G12D Signaling Pathway and Inhibition
Caption: KRAS G12D signaling pathway and the mechanism of non-covalent inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: A generalized workflow for the preclinical and clinical development of a KRAS inhibitor.
References
- 1. This compound|2757095-12-6|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
head-to-head comparison of KRAS G12D inhibitor 3 TFA and HRS-4642
A detailed analysis for researchers and drug development professionals of two promising agents targeting the oncogenic KRAS G12D mutation.
The KRAS G12D mutation is a key driver in a significant portion of hard-to-treat cancers, including pancreatic, colorectal, and lung adenocarcinomas. For decades, this mutation was considered "undruggable." However, recent advancements have led to the development of targeted therapies. This guide provides a comprehensive head-to-head comparison of two such inhibitors: KRAS G12D inhibitor 3 TFA and HRS-4642, presenting available preclinical and clinical data to inform research and development efforts.
Executive Summary
HRS-4642 emerges as a potent and selective non-covalent inhibitor of KRAS G12D with extensive preclinical characterization and promising early clinical data. It demonstrates high binding affinity, low nanomolar efficacy in vitro, and significant tumor growth inhibition in vivo. In contrast, publicly available information on this compound is currently limited, with an IC50 value reported to be less than 500 nM. While both molecules represent important efforts in targeting KRAS G12D, the depth of available data for HRS-4642 allows for a more thorough evaluation at this time.
Data Presentation
Table 1: In Vitro Performance Comparison
| Parameter | This compound | HRS-4642 |
| Mechanism of Action | KRAS G12D Inhibitor | Non-covalent KRAS G12D Inhibitor |
| Binding Affinity (Kd) | Data not publicly available | 0.083 nM[1] |
| IC50 (Cell Viability) | <500 nM[2][3] | 0.55 - 66.58 nM in various KRAS G12D-mutated cell lines (colorectal, gastric, pancreatic, lung)[1] |
| Selectivity | Data not publicly available | >1000 nM against KRAS G12C, G12V, or G13D mutations[1] |
Table 2: In Vivo Performance Comparison
| Parameter | This compound | HRS-4642 |
| Animal Model | Data not publicly available | Mice with KRAS G12D-mutant AsPC-1 pancreatic cancer tumors and GP2d colorectal cancer mouse model[1] |
| Dosing | Data not publicly available | 3.75, 7.5, and 15 mg/kg (intravenous)[1] |
| Efficacy | Antitumor effects reported[2][3] | Significant tumor volume inhibition; complete tumor eradication at 7.5 and 15 mg/kg in a lung adenocarcinoma PDX model[1] |
| Safety | Data not publicly available | Good safety profile with no significant changes in body weight[1] |
Table 3: Clinical Trial Information
| Parameter | This compound | HRS-4642 |
| Clinical Trial ID | Not publicly available | NCT05533463[4][5][6], NCT06385678[7] |
| Phase | Not publicly available | Phase 1[4][5][6], Phase 1/2[7] |
| Status | Not publicly available | Active, not recruiting (NCT05533463)[4]; Recruiting (NCT06385678)[7] |
| Preliminary Results | Not publicly available | Promising anti-tumor activity in escalating dosing cohorts[1]; ORR of 23.7% in NSCLC and 20.8% in PDAC in a Phase 1 trial[8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow.
Caption: The KRAS signaling pathway and the point of intervention for G12D inhibitors.
Caption: A typical experimental workflow for evaluating KRAS G12D inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of an inhibitor on the metabolic activity of cancer cells, which is indicative of cell viability.
Materials:
-
KRAS G12D mutant cancer cell lines (e.g., AsPC-1, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
KRAS G12D inhibitor (3 TFA or HRS-4642)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the KRAS G12D inhibitor in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
Western Blot for Downstream Signaling
This protocol is used to determine the effect of the inhibitor on the KRAS signaling pathway by measuring the phosphorylation levels of key downstream proteins like ERK.
Materials:
-
KRAS G12D mutant cancer cell lines
-
KRAS G12D inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the KRAS G12D inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio indicates inhibition of the signaling pathway.
In Vivo Tumor Xenograft Model
This protocol describes how to assess the anti-tumor efficacy of a KRAS G12D inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KRAS G12D mutant cancer cells (e.g., AsPC-1)
-
Matrigel (optional)
-
KRAS G12D inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. For orthotopic models, cells are implanted directly into the pancreas.[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the KRAS G12D inhibitor or vehicle control according to the desired dosing schedule (e.g., daily, intravenously).
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to evaluate the anti-tumor efficacy of the inhibitor.
Conclusion
The development of specific KRAS G12D inhibitors is a significant step forward in oncology. Based on the currently available data, HRS-4642 has demonstrated a strong preclinical profile with high potency and selectivity, and is showing promise in early clinical trials. This compound is also a molecule of interest, though a more comprehensive dataset is needed for a direct and thorough comparison. This guide provides a framework for understanding and evaluating these and future KRAS G12D inhibitors as they progress through the drug development pipeline. Researchers are encouraged to consult the primary literature and patent filings for the most up-to-date and detailed information.
References
- 1. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. CareAcross [careacross.com]
- 6. Phase I Study of HRS-4642 in Patients With Advanced Solid Tumors Harboring KRAS G12D Mutation | Clinical Research Trial Listing ( Advanced KRAS G12D Mutant Solid Tumors ) ( NCT05533463 ) [trialx.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of KRAS G12D inhibitor 3 TFA for G12D over other mutations
A comprehensive analysis of the selectivity profile of KRAS G12D inhibitors, with a focus on the well-characterized compound MRTX1133 as a representative example due to the limited publicly available data on "KRAS G12D inhibitor 3 TFA."
The development of specific and potent inhibitors targeting the KRAS G12D mutation, a key driver in numerous cancers such as pancreatic, colorectal, and lung adenocarcinoma, represents a significant advancement in targeted cancer therapy.[1] This guide provides a detailed comparison of the selectivity of a leading KRAS G12D inhibitor, MRTX1133, for the G12D variant over other common KRAS mutations and wild-type (WT) KRAS. The data presented is compiled from various biochemical and cellular assays designed to elucidate the inhibitor's potency and specificity.
Executive Summary
KRAS G12D inhibitors are designed to specifically target the altered protein resulting from the G12D mutation in the KRAS gene. This mutation leads to a constitutively active KRAS protein, driving uncontrolled cell proliferation. Selective inhibitors aim to block the activity of the mutant protein, thereby interrupting downstream signaling pathways that promote cancer cell growth, while minimizing effects on healthy cells. MRTX1133, a potent and selective, non-covalent inhibitor of KRAS G12D, serves as a benchmark for assessing the selectivity of this class of inhibitors.[1][2]
Comparative Selectivity of MRTX1133
The selectivity of a KRAS G12D inhibitor is paramount to its therapeutic window and minimizing off-target effects. The following tables summarize the quantitative data on the selectivity of MRTX1133 against various KRAS mutations.
Biochemical Assay Data
Biochemical assays directly measure the binding affinity of the inhibitor to the purified KRAS protein.
| Target | Assay Type | IC50 (nM) | Fold Selectivity vs. G12D |
| KRAS G12D | HTRF | <2 | - |
| KRAS WT | HTRF | >2000 | >1000 |
| KRAS G12C | HTRF | Not reported | Not reported |
| KRAS G12V | HTRF | Not reported | Not reported |
Data compiled from publicly available studies.[2][3]
Cellular Assay Data
Cellular assays measure the inhibitor's effect on KRAS signaling and cell viability in cancer cell lines with different KRAS mutations.
pERK Inhibition Assay:
| Cell Line | KRAS Mutation | IC50 (nM) |
| HPAF-II | G12D | ~5 |
| NCI-H358 | G12C | >5000 |
| SW620 | G12V | >5000 |
| A549 | WT | >5000 |
Data represents the concentration of MRTX1133 required to inhibit the phosphorylation of ERK, a downstream effector of KRAS, by 50%.[3]
Cell Viability Assay:
| Cell Line | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | G12D | ~10 |
| NCI-H23 | G12C | >1000 |
| HCT116 | G13D | >1000 |
| Calu-1 | WT | >1000 |
Data represents the concentration of MRTX1133 required to reduce cell viability by 50%.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to determine the binding affinity of an inhibitor to its target protein.
Principle: The HTRF assay for KRAS binding is a competitive assay. It utilizes a tagged KRAS protein and a fluorescently labeled GTP analog. When the GTP analog binds to KRAS, fluorescence resonance energy transfer (FRET) occurs between a donor and acceptor fluorophore. An inhibitor competes with the GTP analog for binding to KRAS, leading to a decrease in the FRET signal.
Protocol:
-
Recombinant, purified His-tagged KRAS G12D or other mutant proteins are used.
-
The assay is typically performed in a 384-well plate format.
-
Serial dilutions of the test inhibitor (e.g., MRTX1133) are prepared.
-
The KRAS protein is incubated with the inhibitor at various concentrations.
-
A europium cryptate-labeled anti-His antibody (donor) and a red-fluorescently labeled GTP analog (acceptor) are added to the wells.
-
After an incubation period, the plate is read on an HTRF-compatible plate reader, measuring the fluorescence at two different wavelengths.
-
The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the signal against the inhibitor concentration.
Cellular pERK Inhibition Assay
This assay measures the inhibition of a key downstream signaling event following KRAS activation in a cellular context.
Principle: Constitutively active KRAS G12D leads to the phosphorylation of ERK (pERK). A selective inhibitor will reduce the levels of pERK in KRAS G12D mutant cells but not in cells with other KRAS mutations or wild-type KRAS.
Protocol:
-
Cancer cell lines with different KRAS mutations (e.g., G12D, G12C, WT) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the KRAS G12D inhibitor for a specified period (e.g., 2 hours).
-
After treatment, the cells are lysed to release cellular proteins.
-
The concentration of pERK and total ERK in the cell lysates is quantified using a sandwich immunoassay format, such as an AlphaLISA or HTRF assay.
-
The ratio of pERK to total ERK is calculated, and the data is normalized to untreated controls.
-
IC50 values are determined by plotting the percentage of pERK inhibition against the inhibitor concentration.
Visualizing KRAS Signaling and Experimental Workflow
KRAS Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for a KRAS G12D inhibitor.
Caption: Simplified KRAS signaling pathway and the inhibitory action of a G12D-specific inhibitor.
Experimental Workflow for Assessing Selectivity
The logical flow of experiments to determine the selectivity of a KRAS G12D inhibitor is outlined below.
Caption: Workflow for determining the selectivity of a KRAS G12D inhibitor.
References
Synergistic Strategies to Enhance the Efficacy of KRAS G12D Inhibition in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12D mutation, such as the non-covalent inhibitor MRTX1133, represents a significant advancement in precision oncology.[1][2][3] However, both intrinsic and acquired resistance can limit the efficacy of monotherapy.[4] Emerging preclinical data robustly demonstrates that combining KRAS G12D inhibitors with other therapeutic agents can lead to synergistic anti-tumor effects, offering promising new avenues for treating KRAS G12D-mutant cancers, which are prevalent in pancreatic, colorectal, and non-small cell lung cancers.[5][6] This guide provides a comparative analysis of various synergistic combinations with KRAS G12D inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform further research and development.
Combination Therapy Performance Overview
The following tables summarize the quantitative data from key preclinical studies investigating the synergistic effects of MRTX1133 in combination with other cancer therapies.
Table 1: In Vitro Synergy of MRTX1133 with Chemotherapy and Targeted Agents
| Combination Agent | Cancer Type | Cell Lines | Key Findings | Combination Index (CI) | Reference |
| 5-Fluorouracil (5-FU) | Colorectal, Pancreatic | LS513 (G12D), SNUC2B (G12D), Capan-2 (G12V), HCT-116 (G13D) | Strong synergistic inhibition of cell viability. | < 0.5 (strong synergy)[7][8] | [7][8] |
| ONC212 | Colorectal, Pancreatic | LS513 (G12D), HPAF-II (G12D), Aspc-1 (G12D), Capan-2 (G12V) | Strong synergy, greater than that observed with 5-FU. | < 0.5 (strong synergy)[7] | [7] |
| Avutometinib (Dual RAF/MEK inhibitor) | Pancreatic | AsPC-1, MIAPaCa-2, HPAF-II, PANC-1 | Synergistic inhibition of cell growth and induction of apoptosis. | Not explicitly quantified, but synergy demonstrated. | [9][10] |
| Afatinib (pan-ERBB inhibitor) | Pancreatic | Not specified | Maintained potency against MRTX1133-resistant cells. | Not specified | [1] |
| Tipifarnib (Farnesyl-transferase inhibitor) | Pancreatic | PANC1 | Synergistic anticancer effects in cells resistant to MRTX1133 monotherapy. | Not specified | [11] |
Table 2: In Vivo Efficacy of MRTX1133 Combination Therapies
| Combination Agent | Cancer Model | Key Outcomes | Reference |
| Avutometinib | Pancreatic Cancer Xenograft | Markedly delayed tumor growth compared to monotherapy. | [9] |
| Afatinib | Orthotopic PDAC Mice Models | Reduced tumor size and improved survival rates. | [1] |
| Immune Checkpoint Inhibitors | Pancreatic Cancer Preclinical Models | Sustained tumor regression, enhanced cancer cell clearance, and improved survival. | [6][12][13] |
Key Signaling Pathways and Mechanisms of Synergy
The synergistic effects of combining KRAS G12D inhibitors with other therapies are often rooted in the complex interplay of cancer signaling pathways. Targeting parallel or downstream pathways can prevent the feedback activation and resistance mechanisms that often arise during KRAS inhibitor monotherapy.
KRAS Downstream Signaling and Combination Strategy
KRAS, when activated, triggers multiple downstream signaling cascades, primarily the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[4] MRTX1133 directly inhibits the KRAS G12D mutant protein, locking it in an inactive state.[2] However, cancer cells can develop resistance by reactivating these downstream pathways through various mechanisms.[4]
Caption: Simplified KRAS signaling pathway and points of therapeutic intervention.
Induction of Apoptosis through Combination Therapy
The combination of MRTX1133 with the dual RAF/MEK inhibitor avutometinib has been shown to synergistically induce apoptosis.[9][10] This is achieved by upregulating the pro-apoptotic protein BIM and downregulating the anti-apoptotic protein survivin.[9] The ERK and AKT pathways, which are inhibited by this combination, normally suppress BIM and promote survivin expression.[9]
Caption: Mechanism of apoptosis induction by combined MRTX1133 and Avutometinib therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these synergistic findings. Below are representative protocols for key experiments cited in the literature.
Cell Viability and Synergy Assays
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) and calculating the combination index (CI) to assess synergy.
Caption: General workflow for in vitro cell viability and synergy assays.
Protocol Details:
-
Cell Culture: Human pancreatic and colorectal cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Preparation and Treatment: MRTX1133 and the combination agent are prepared in serial dilutions. Cells are treated with each drug alone and in combination at a constant ratio.
-
Incubation: Plates are incubated for 72 hours.
-
Cell Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels.
-
Data Analysis: The dose-response curves are plotted to determine the IC50 for each drug. The combination index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
Western Blotting for Phospho-ERK (pERK) Analysis
This protocol is used to assess the inhibition of downstream signaling pathways.
Protocol Details:
-
Cell Lysis: After drug treatment for a specified duration (e.g., 6 or 24 hours), cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of pERK suppression.
In Vivo Tumor Xenograft Studies
This protocol outlines the general procedure for evaluating the efficacy of combination therapies in animal models.
Protocol Details:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size, mice are randomized into different treatment groups (vehicle control, MRTX1133 alone, combination agent alone, and combination therapy).
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy is evaluated by comparing tumor growth inhibition across the different treatment groups.
Conclusion and Future Directions
The preclinical evidence strongly supports the rationale for combining KRAS G12D inhibitors with other targeted therapies and chemotherapies to overcome resistance and enhance anti-tumor activity. The synergistic combinations with agents targeting the MAPK pathway (avutometinib), EGFR signaling (afatinib), and cell metabolism (5-FU), as well as those that modulate the tumor microenvironment (immune checkpoint inhibitors), are particularly promising.
For drug development professionals, these findings underscore the importance of a multi-targeted approach in treating KRAS G12D-mutant cancers. Future research should focus on elucidating the molecular mechanisms of synergy in greater detail, identifying predictive biomarkers for patient selection, and translating these promising preclinical findings into well-designed clinical trials. The ongoing Phase I/II clinical trials of MRTX1133, both as a monotherapy and in combination, are eagerly awaited to validate these preclinical strategies in patients.[6][9]
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. benchchem.com [benchchem.com]
- 3. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer [pubmed.ncbi.nlm.nih.gov]
- 11. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 12. oncologynews.com.au [oncologynews.com.au]
- 13. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Independent Validation of KRAS G12D Inhibitor 3 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a critical GTPase in cell signaling, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is particularly prevalent and has historically been considered "undruggable." The emergence of targeted inhibitors against this specific mutant form of KRAS offers new therapeutic promise. This guide provides an objective comparison of the reported IC50 value for KRAS G12D inhibitor 3 TFA against other known KRAS G12D inhibitors, supported by established experimental protocols for independent validation.
Comparative IC50 Values of KRAS G12D Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The reported IC50 value for this compound is presented below alongside publicly available data for other notable KRAS G12D inhibitors. This comparison serves as a benchmark for researchers looking to validate the efficacy of new or existing compounds.
| Inhibitor | Reported IC50 Value | Cell Line / Assay Conditions | Source |
| This compound | < 500 nM | Not Specified | MedchemExpress, DC Chemicals[1][2][3] |
| MRTX1133 | 2.0e-007 M (200 nM) | Mia-Pa-Ca-2 (3D Spheroid) | Reaction Biology[4] |
| Compound 3 (Wang et al.) | 43.80 nM | Panc 04.03 | Frontiers in Pharmacology[5] |
| BI-2852 | 450 nM | GTP-KRAS G12D Binding Assay | MDPI[6] |
| Amgen Compound (unnamed) | 0.017 µM (17 nM) | Coupled Nucleotide Exchange | BioWorld[7] |
| LLNL/Theras Compound (unnamed) | < 0.1 µM (< 100 nM) | Raf1 Interaction Assay | BioWorld[8] |
Note: IC50 values can vary significantly based on the assay type, cell line, and experimental conditions.
Experimental Protocols for IC50 Determination
Independent validation of a compound's IC50 is crucial. Below are detailed methodologies for key experiments to determine the potency of KRAS G12D inhibitors.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., Panc 04.03, AsPC-1, Mia-Pa-Ca-2)
-
Complete culture medium
-
This compound and other reference inhibitors
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the KRAS G12D mutant cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells. Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and no treatment.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.[9]
-
Assay:
-
For MTT Assay: Add MTT solution to each well and incubate for a few hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.[9][11]
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value using non-linear regression analysis.[9]
Protocol 2: Western Blot Analysis for Downstream Signaling
This protocol assesses the inhibitor's ability to block the KRAS signaling pathway by measuring the phosphorylation of downstream effectors like ERK and AKT.
Materials:
-
KRAS G12D mutant cancer cell line
-
KRAS G12D inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of signaling inhibition at different inhibitor concentrations.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams illustrate the KRAS signaling pathway and the experimental workflow for IC50 validation.
Caption: The KRAS signaling pathway and the point of inhibition.
Caption: Workflow for IC50 value determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 3. fluoroprobe.com [fluoroprobe.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods [mdpi.com]
- 7. Amgen describes new GTPase KRAS (G12D mutant) inhibitors for cancer | BioWorld [bioworld.com]
- 8. US researchers identify new GTPase KRAS (G12D mutant) inhibitors | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to the In Vivo Efficacy of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation, a notorious driver in a significant proportion of cancers such as pancreatic, colorectal, and non-small cell lung cancer, has long been considered an "undruggable" target. However, the landscape is rapidly evolving with the advent of novel inhibitors and degraders specifically targeting this mutation. This guide provides a comparative analysis of the preclinical in vivo efficacy of several prominent KRAS G12D inhibitors, offering a structured overview of their performance supported by experimental data to inform research and development decisions.
In Vivo Efficacy Comparison of KRAS G12D Inhibitors
The following table summarizes the quantitative in vivo efficacy data for several KRAS G12D inhibitors, compiled from various preclinical studies. It is important to note that these data are from different studies and not from direct head-to-head comparisons, which should be taken into consideration when evaluating the relative efficacy.
| Inhibitor/Degrader | Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Outcome | Source |
| MRTX1133 | Pancreatic Cancer | HPAC cell line xenograft | 30 mg/kg, i.p., twice daily | 85% tumor regression | [1] |
| Pancreatic Cancer | Panc 04.03 xenograft | 10 mg/kg, i.p., twice daily | -62% tumor regression | [2] | |
| Pancreatic Cancer | Panc 04.03 xenograft | 30 mg/kg, i.p., twice daily | -73% tumor regression | [2] | |
| Pancreatic Cancer | KPC/Y autochthonous model | 30 mg/kg, i.p., twice daily | Complete or near-complete remissions after 14 days | [3] | |
| Colorectal Cancer | LS513 xenograft | 1 mg/kg, oral, once daily | Significant tumor growth inhibition | [4][5] | |
| HRS-4642 | Pancreatic Cancer | AsPC-1 cell line xenograft | 3.75, 7.5, 15 mg/kg, i.v. | Significant tumor volume inhibition | [6] |
| Colorectal Cancer | GP2d cell line xenograft | Not specified | Significant tumor volume inhibition | [6] | |
| Lung Adenocarcinoma | PDX model | 7.5 and 15 mg/kg, i.v. | Complete tumor eradication | [6] | |
| VS-7375 (GFH375) | Colorectal Cancer | LS513 xenograft model | Not specified | Tumor regression (outperformed ON-only inhibitors) | [7] |
| Pancreatic Cancer | KP4 xenograft model | 50 mg/kg, oral, twice daily | Sustained tumor regression (mean tumor volume ~80 mm³ by day 30) | [7] | |
| ASP3082 (Degrader) | Pancreatic Cancer | PK-59 xenograft model | 3.0 mg/kg, i.v., on days 1, 8, 14 | 88% tumor growth inhibition after 21 days | [8] |
| Pancreatic Cancer | PK-59 xenograft model | 30 mg/kg, i.v., on days 1, 8, 14 | 63% tumor regression | [8] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for in vivo studies.
Experimental Protocols
While specific protocols may vary between studies, the following provides a generalized methodology for the in vivo experiments cited in this guide.
1. Animal Models
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines harboring the KRAS G12D mutation (e.g., HPAC, AsPC-1 for pancreatic cancer; LS513 for colorectal cancer) are cultured in vitro.[1][6][9] A suspension of these cells is then subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude, SCID, or NOD/SCID).[10]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient's cancer are directly implanted into immunocompromised mice. These models are often considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.[6]
-
Genetically Engineered Mouse Models (GEMMs): These models, such as the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) model for pancreatic cancer, have the KRAS G12D mutation engineered into their genome, leading to the spontaneous development of tumors in an immunocompetent setting.[3] This allows for the study of the inhibitor's interaction with the tumor microenvironment and the immune system.
2. Drug Formulation and Administration
-
Inhibitors are typically formulated in a vehicle solution suitable for the chosen route of administration. Common vehicles include solutions of cyclodextrin, DMSO, and saline.
-
Administration routes vary and can include intraperitoneal (i.p.) injection, oral gavage (p.o.), or intravenous (i.v.) injection.[3][6][8][11]
-
Dosing schedules can range from once daily to twice daily, or less frequent administrations for degraders.[3][4][8]
3. Efficacy Assessment
-
Tumor Growth Inhibition/Regression: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. The percentage of tumor growth inhibition (TGI) or regression is calculated relative to the vehicle-treated control group.[10]
-
Survival Analysis: In some studies, particularly with GEMMs, overall survival is a key endpoint.
-
Biomarker Analysis: At the end of the study, tumors are often harvested for pharmacodynamic analysis. This can include Western blotting or immunohistochemistry (IHC) to assess the levels of downstream signaling proteins (e.g., p-ERK, p-S6) to confirm on-target activity of the inhibitor.[8][11]
Concluding Remarks
The development of KRAS G12D-specific inhibitors represents a significant advancement in targeted cancer therapy. Preclinical in vivo data for compounds like MRTX1133, HRS-4642, VS-7375, and the degrader ASP3082 demonstrate promising anti-tumor activity in various cancer models. MRTX1133, in particular, has shown the ability to induce deep and durable tumor regressions, especially in pancreatic cancer models.[1][3] Newer agents like HRS-4642 and VS-7375 also show strong preclinical efficacy, with VS-7375's dual ON/OFF state inhibition being a potentially advantageous mechanism.[6][7] The protein degrader ASP3082 offers an alternative therapeutic modality with demonstrated potent in vivo activity.[8]
While the available data is encouraging, it is crucial to acknowledge that most of it comes from non-comparative studies. Direct, head-to-head in vivo comparisons will be essential to definitively establish the relative efficacy and therapeutic potential of these different inhibitors. As these molecules progress through clinical trials, a clearer picture of their clinical utility and comparative effectiveness will emerge, offering new hope for patients with KRAS G12D-driven cancers.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cetuximab Enhances the Efficacy of MRTX1133, a Novel KRASG12D Inhibitor, in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. MRTX1133--Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor [jknbiochem.net]
Navigating Resistance: A Comparative Guide to KRAS G12D Inhibitor 3 TFA (MRTX1133)
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS mutations has marked a significant breakthrough in oncology. MRTX1133 (also known as 3 TFA), a potent and selective non-covalent inhibitor of the KRAS G12D mutation, has shown considerable promise in preclinical models.[1][2] However, as with many targeted therapies, the emergence of resistance is a critical challenge to its long-term efficacy.[3][4] This guide provides a comprehensive evaluation of the known resistance mechanisms to MRTX1133, compares its performance with alternative KRAS G12D inhibitors, and details the experimental protocols used to investigate these phenomena.
Performance Comparison of KRAS G12D Inhibitors
MRTX1133 has set a high benchmark for KRAS G12D inhibitors with its picomolar affinity and high selectivity.[2] However, a new wave of inhibitors is emerging with promising preclinical data. Below is a summary of their performance metrics.
| Inhibitor | Target | Type | Biochemical Potency (IC50/KD) | Cellular Potency (IC50) | Key Features |
| MRTX1133 | KRAS G12D | Non-covalent | KD: ~0.2 pM; IC50: <2 nM[2] | ~5 nM (median in KRAS G12D cell lines)[2] | High affinity and selectivity for the GDP-bound "off" state.[2] |
| RMC-9805 | KRAS G12D | Covalent | Not reported | Not reported | Targets the active GTP-bound "on" state; induces apoptosis.[5] |
| HRS-4642 | KRAS G12D | Not specified | Not reported | Not reported | Shows significant tumor growth inhibition in vivo.[6] |
| GFH375 (VS-7375) | KRAS G12D | Not specified | Not reported | Not reported | Preclinical data shows promising activity.[6][7] |
| INCB161734 | KRAS G12D | Not specified | Not reported | Not reported | Preclinical data shows promising activity.[7] |
| BI-1701963 | Pan-KRAS | Not specified | Not reported | Not reported | Shows cytostatic effects; synergistic with MEK inhibitors.[1] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Mechanisms of Resistance to MRTX1133
Resistance to MRTX1133 is multifaceted, involving both genetic and non-genetic alterations that either reactivate the KRAS pathway or activate bypass signaling cascades.
| Resistance Mechanism | Category | Description | Key Mediators |
| Secondary KRAS Mutations | Genetic | Mutations in the KRAS gene that prevent inhibitor binding. | KRAS R68G |
| Gene Amplifications | Genetic | Increased copy number of oncogenes, leading to their overexpression. | KRAS, YAP1, MYC, CDK6, MET, EGFR |
| Loss of Tumor Suppressors | Genetic | Inactivation of genes that negatively regulate cell growth and proliferation. | PTEN, KEAP1, NF1, RB1 |
| Pathway Reactivation | Non-Genetic | Reactivation of the MAPK pathway despite KRAS G12D inhibition. | Feedback activation of wild-type RAS. |
| Bypass Signaling | Non-Genetic | Activation of alternative signaling pathways to promote cell survival. | PI3K-AKT-mTOR pathway, EGFR signaling, ERBB receptor upregulation. |
| Phenotypic Changes | Non-Genetic | Changes in cell state that confer resistance. | Epithelial-to-Mesenchymal Transition (EMT). |
| Epigenetic Modifications | Non-Genetic | Alterations in chromatin accessibility and gene expression. | Increased histone acetylation via EP300, FOSL1 signaling. |
Signaling Pathways in KRAS G12D and Resistance
The following diagrams illustrate the core KRAS G12D signaling pathway and the key resistance mechanisms that circumvent MRTX1133 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of resistance studies. Below are protocols for key experiments used in the evaluation of KRAS G12D inhibitors.
Generation of Drug-Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a KRAS G12D inhibitor through continuous exposure.[8][9][10][11][12]
Workflow:
References
- 1. jetir.org [jetir.org]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. preprints.org [preprints.org]
- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of KRAS G12D Inhibitor 3 TFA: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of the research-grade compound KRAS G12D inhibitor 3 TFA. Given the potent nature of KRAS inhibitors as anti-cancer agents and the hazardous properties of trifluoroacetic acid (TFA), all waste containing this compound must be managed as hazardous cytotoxic waste. Adherence to these procedures is critical to ensure personnel safety, regulatory compliance, and environmental protection.
I. Hazard Identification and Risk Assessment
Primary Hazards:
-
Cytotoxicity: As a KRAS inhibitor, the compound is designed to have a biological effect and should be considered cytotoxic.
-
Corrosivity: The TFA salt can be corrosive, causing severe skin burns and eye damage.
-
Toxicity: Harmful if swallowed or inhaled.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Routes of Exposure:
-
Inhalation of aerosolized powder.
-
Skin and eye contact.
-
Ingestion.
II. Personal Protective Equipment (PPE)
All personnel handling this compound, including during disposal procedures, must wear the following minimum PPE:
| PPE Category | Item Specifications |
| Hand Protection | Double-gloving with nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | Disposable gown with a solid front and long sleeves. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid compound or if there is a risk of aerosol generation. |
III. Waste Segregation and Collection
Proper segregation of waste at the point of generation is the most critical step in safe disposal. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
| Waste Stream | Collection and Handling Procedures |
| Solid Waste | Includes: Unused or expired compound, contaminated PPE (gloves, gowns), weigh boats, pipette tips, and other lab consumables.Procedure: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Cytotoxic Waste."[1] |
| Liquid Waste | Includes: Stock solutions, experimental media, and solvent rinses.Procedure: Collect in a dedicated, shatter-resistant container (plastic is preferred) with a secure screw-top cap. Do not mix with other chemical waste streams unless compatibility has been verified. The container must be clearly labeled as "Hazardous Cytotoxic Waste."[1] |
| Sharps Waste | Includes: Needles, syringes, scalpels, and contaminated broken glass.Procedure: Place directly into a designated, puncture-proof sharps container labeled for "Hazardous Cytotoxic Waste."[1] |
IV. Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound.
-
Don Personal Protective Equipment (PPE): Before handling any waste, ensure all required PPE is correctly worn.
-
Segregate Waste at Source: As waste is generated, immediately place it into the appropriate, pre-labeled waste container (Solid, Liquid, or Sharps).
-
Manage Waste Containers:
-
Keep all waste containers securely closed except when adding waste.
-
Do not overfill containers.
-
Ensure containers are stored in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.
-
-
Empty Container Disposal:
-
Empty containers that held the pure compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect the rinsate as liquid hazardous waste.[1]
-
After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
For liquid spills, absorb with an inert, non-combustible material.
-
For solid spills, carefully cover with a damp absorbent paper to avoid raising dust.[1]
-
Collect all cleanup materials into the designated solid cytotoxic waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, schedule a pickup with your EHS department.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction.[1]
-
V. Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
This guide is based on general principles for handling potent pharmaceutical compounds and should be supplemented by the specific guidelines and regulations of your institution. Always consult with your EHS department for any questions or clarification regarding hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
